An In-Depth Technical Guide to (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique trifunctionalized structure, featuring a reactive bromine atom, a nucleophilic aminomethyl group, and a methyl-substituted pyridine core, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The pyridine ring itself is a privileged structure in drug design, appearing in numerous approved drugs across various therapeutic areas. The strategic placement of the bromo, methyl, and aminomethyl substituents on this core allows for precise chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, key reactions, and potential applications of (3-bromo-5-methylpyridin-2-YL)methanamine hydrochloride, with a focus on its utility for researchers and scientists in the pharmaceutical and biotechnology industries. It is important to note that while extensive data exists for structurally similar pyridine derivatives, specific experimental data for this exact isomer is limited in publicly available literature. Therefore, some information presented herein is based on established chemical principles and data from closely related analogues. The CAS number for the isomeric (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride is 1257535-42-4[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug development. The hydrochloride salt form of (3-Bromo-5-methylpyridin-2-YL)methanamine generally offers improved solubility in aqueous media and enhanced stability compared to the free base.
Property
Value
Source
Molecular Formula
C₇H₁₀BrClN₂
Inferred
Molecular Weight
237.53 g/mol
Inferred
Appearance
Likely a white to off-white solid
Inferred
Solubility
Expected to be soluble in water and polar organic solvents like methanol and DMSO.
Inferred
Melting Point
Not available.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach could involve the bromination of a suitable 5-methyl-2-pyridinemethanol precursor, followed by conversion of the hydroxyl group to an amine. An alternative, and perhaps more direct route, would be the reduction of a corresponding nitrile.
An In-Depth Technical Guide to the Structure Elucidation of (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride
Abstract The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. For novel chemical entities such as (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a compreh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and development. For novel chemical entities such as (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a comprehensive and multi-faceted analytical approach is paramount to unambiguously determine its constitution and stereochemistry. This technical guide provides an in-depth exploration of the synergistic application of modern spectroscopic techniques for the complete structure elucidation of this substituted pyridine derivative. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Through a detailed, step-by-step analysis of the data obtained from each method, this guide will illustrate how these techniques collectively provide irrefutable evidence for the proposed molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practices of small molecule structure elucidation.
Introduction: The Imperative of Unambiguous Structure Determination
In the landscape of pharmaceutical research, the precise molecular structure of a compound dictates its biological activity, pharmacokinetic properties, and potential toxicological profile.[1][2] Therefore, the unequivocal determination of a molecule's three-dimensional arrangement is not merely a procedural step but a critical determinant of its therapeutic potential. The subject of this guide, (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, comprising a substituted pyridine ring, a bromine atom, a methyl group, and a methanamine hydrochloride moiety, presents a unique set of analytical challenges and opportunities.
This guide will navigate the logical workflow for the structure elucidation of this compound, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. We will begin with an overview of the analytical strategy, followed by a detailed examination of the data derived from NMR, MS, and IR spectroscopy.
The Analytical Workflow: A Multi-Pronged Strategy
The structure elucidation of a novel compound is akin to solving a complex puzzle, where each piece of analytical data provides a unique clue. A robust workflow integrates information from various techniques to build a cohesive and irrefutable structural model.
Figure 1: A generalized workflow for the structure elucidation of a small molecule, highlighting the central role of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques, are essential.
¹H NMR Spectroscopy: Unveiling the Proton Framework
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The key parameters to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern).
Table 1: Hypothetical ¹H NMR Data for (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride in D₂O
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Rationale
~8.40
s
1H
H-6 (Pyridine)
Aromatic proton deshielded by the electronegative nitrogen and adjacent to the bromine atom.
~7.90
s
1H
H-4 (Pyridine)
Aromatic proton deshielded by the ring current.
~4.30
s
2H
-CH₂-NH₃⁺
Methylene protons adjacent to the pyridine ring and the ammonium group.
~2.40
s
3H
-CH₃
Methyl protons attached to the pyridine ring.
Note: The broad signal for the -NH₃⁺ protons would likely exchange with D₂O and therefore not be observed.
The presence of two singlets in the aromatic region is consistent with a disubstituted pyridine ring where the two remaining protons are not adjacent to each other. The singlet for the methylene group indicates no adjacent protons, and the singlet for the methyl group confirms its attachment to the pyridine ring.
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Hypothetical ¹³C NMR Data for (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride in D₂O
Chemical Shift (ppm)
Assignment
Rationale
~155
C-2 (Pyridine)
Carbon bearing the aminomethyl group, deshielded by nitrogen.
~148
C-6 (Pyridine)
Aromatic carbon deshielded by nitrogen.
~140
C-4 (Pyridine)
Aromatic carbon.
~135
C-5 (Pyridine)
Carbon bearing the methyl group.
~120
C-3 (Pyridine)
Carbon bearing the bromine atom, deshielded by the halogen.
~45
-CH₂-NH₃⁺
Aliphatic carbon adjacent to the ammonium group.
~18
-CH₃
Aliphatic methyl carbon.
The number of distinct signals in both the ¹H and ¹³C NMR spectra corresponds to the number of unique proton and carbon environments, respectively, in the proposed structure.
2D NMR Spectroscopy: Establishing Connectivity
While 1D NMR provides information about the types of atoms present, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between them.[5]
COSY: A COSY experiment would show correlations between coupled protons. In this case, it would confirm the absence of coupling between the aromatic protons and between the methylene and methyl protons.
HMBC: An HMBC experiment is particularly informative, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the methylene protons (~4.30 ppm) and the C-2 and C-3 carbons of the pyridine ring would confirm the attachment of the aminomethyl group at the C-2 position. Similarly, correlations from the methyl protons (~2.40 ppm) to the C-4, C-5, and C-6 carbons would verify its position at C-5.
Figure 2: A conceptual representation of key HMBC correlations that would confirm the connectivity in the molecule.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
2D NMR Acquisition: Utilize standard pulse programs for COSY and HMBC experiments, optimizing parameters for the specific instrument and sample.
Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion, thereby providing the molecular formula.[9]
High-Resolution Mass Spectrometry (HRMS)
For (3-Bromo-5-methylpyridin-2-YL)methanamine (the free base), the expected monoisotopic mass can be calculated. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.[10][11]
Table 3: Expected HRMS Data for the Free Base
Ion
Calculated m/z (⁷⁹Br)
Calculated m/z (⁸¹Br)
[M+H]⁺
216.9974
218.9954
The observation of this isotopic pattern with high mass accuracy provides strong evidence for the presence of one bromine atom and allows for the unambiguous determination of the molecular formula.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion and analysis of the resulting fragment ions. This provides valuable information about the molecule's structure.[12]
Figure 3: A simplified representation of potential fragmentation pathways for the protonated molecule.
Key expected fragmentations include the loss of ammonia (NH₃) from the aminomethyl group and the loss of the bromine radical. The masses of these fragment ions would further corroborate the proposed structure.
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
Data Acquisition:
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Perform MS/MS analysis on the parent ion to obtain fragmentation data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13][14] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[15]
For (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, the IR spectrum would exhibit characteristic absorption bands for the amine salt, the aromatic pyridine ring, and the alkyl groups.[16][17]
The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of a primary amine salt.[18] The presence of sharp peaks in the aromatic region confirms the pyridine ring, and the C-H stretching frequencies are consistent with the aliphatic moieties.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Ultimate Confirmation (Optional)
While the combination of NMR, MS, and IR spectroscopy provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state.[20] If a suitable single crystal of the compound can be grown, this technique can provide precise bond lengths, bond angles, and the absolute configuration of the molecule.[21]
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride serves as a compelling case study for the power of a multi-technique analytical approach. Each spectroscopic method—NMR, MS, and IR—provides a unique and complementary piece of the structural puzzle. NMR spectroscopy meticulously maps the carbon-hydrogen framework and establishes connectivity. Mass spectrometry unequivocally determines the molecular formula and provides insights into the molecule's stability through fragmentation analysis. Infrared spectroscopy rapidly identifies the key functional groups present. Together, these techniques form a self-validating system that allows for the confident and unambiguous assignment of the chemical structure, a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application.
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An In-depth Technical Guide to the Synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Introduction: The Significance of Substituted Pyridinylmethanamines in Medicinal Chemistry Substituted pyridinylmethanamines are a class of organic compounds that hold a significant place in the landscape of modern medic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Pyridinylmethanamines in Medicinal Chemistry
Substituted pyridinylmethanamines are a class of organic compounds that hold a significant place in the landscape of modern medicinal chemistry. Their rigid, nitrogen-containing aromatic core, coupled with the flexibility of the aminomethyl side chain and the potential for diverse substitution patterns, makes them privileged scaffolds in the design of novel therapeutic agents. The specific substitution pattern of a bromo group at the 3-position and a methyl group at the 5-position of the pyridine ring, as seen in (3-Bromo-5-methylpyridin-2-YL)methanamine, offers a unique combination of steric and electronic properties. This particular arrangement can influence the molecule's binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile. As such, (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride serves as a crucial building block for the synthesis of a wide array of compounds with potential applications in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.[1][2]
This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic route to (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. The presented methodology is designed to be both efficient and scalable, addressing the needs of researchers and drug development professionals. Each step of the synthesis is detailed with a focus on the underlying chemical principles, the rationale behind the choice of reagents and conditions, and the necessary analytical techniques for characterization and quality control.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, suggests a multi-step synthesis commencing from a readily available starting material. The core of our strategy revolves around the sequential introduction of the required functional groups onto a pyridine scaffold.
Caption: Retrosynthetic analysis of the target compound.
The proposed forward synthesis, therefore, initiates with the selective bromination of 2-Amino-3-methylpyridine to introduce the bromine atom at the 5-position. Subsequently, a Sandmeyer reaction will be employed to convert the 2-amino group into a cyano group. The resulting nitrile will then be reduced to the primary amine, (3-Bromo-5-methylpyridin-2-YL)methanamine. Finally, the synthesis will conclude with the formation of the hydrochloride salt to enhance the compound's stability and solubility.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
The initial step involves the regioselective bromination of 2-Amino-3-methylpyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions. The methyl group at the 3-position provides some steric hindrance, favoring bromination at the less hindered 5-position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.[1]
Experimental Protocol:
To a stirred solution of 2-Amino-3-methylpyridine (1.0 equivalent) in a suitable solvent such as acetone, add N-Bromosuccinimide (1.05 equivalents) portion-wise at a controlled temperature, typically between 0 and 10 °C.[1]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-5-bromo-3-methylpyridine as a solid.[1]
Table 1: Reagents and Conditions for the Synthesis of 2-Amino-5-bromo-3-methylpyridine
Reagent/Parameter
Value
Starting Material
2-Amino-3-methylpyridine
Brominating Agent
N-Bromosuccinimide (NBS)
Solvent
Acetone
Temperature
0-10 °C
Molar Ratio (SM:NBS)
1 : 1.05
Work-up
Evaporation and Recrystallization
Characterization of 2-Amino-5-bromo-3-methylpyridine:
The structure of the synthesized 2-Amino-5-bromo-3-methylpyridine should be confirmed using standard analytical techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the aromatic protons, and the amino protons.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₇BrN₂).[3]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group and the C-Br bond.[4]
Caption: Synthesis of 2-Amino-5-bromo-3-methylpyridine.
Part 2: Synthesis of 2-Cyano-3-bromo-5-methylpyridine
The conversion of the 2-amino group to a 2-cyano group is a key transformation in this synthetic route. The Sandmeyer reaction is a well-established and reliable method for this purpose.[5] This reaction involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[6]
Experimental Protocol:
Dissolve 2-Amino-5-bromo-3-methylpyridine (1.0 equivalent) in an aqueous solution of a strong acid, such as hydrobromic acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.[6]
Slowly add a solution of sodium nitrite (1.0-1.2 equivalents) in water to the cooled solution while maintaining the temperature below 5 °C. This step forms the diazonium salt in situ.[6][7]
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
Slowly add the cold diazonium salt solution to the CuCN solution. Nitrogen gas will be evolved.
After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to ensure complete reaction.
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
The crude 2-Cyano-3-bromo-5-methylpyridine can be purified by column chromatography or recrystallization.
Table 2: Reagents and Conditions for the Synthesis of 2-Cyano-3-bromo-5-methylpyridine
Reagent/Parameter
Value
Starting Material
2-Amino-5-bromo-3-methylpyridine
Diazotizing Agent
Sodium Nitrite (NaNO₂)
Acid
Hydrobromic Acid or Sulfuric Acid
Cyanide Source
Copper(I) Cyanide (CuCN)
Temperature (Diazotization)
0-5 °C
Temperature (Cyanation)
Room Temperature to mild heating
Work-up
Extraction and Purification
Characterization of 2-Cyano-3-bromo-5-methylpyridine:
¹H NMR & ¹³C NMR: The NMR spectra will show the disappearance of the amino group signals and the appearance of a signal for the cyano carbon in the ¹³C NMR spectrum.
MS: The mass spectrum will confirm the molecular weight of the nitrile intermediate (C₇H₅BrN₂).[8]
IR Spectroscopy: A strong absorption band in the region of 2220-2240 cm⁻¹ will confirm the presence of the cyano group.
Caption: Synthesis of 2-Cyano-3-bromo-5-methylpyridine.
Part 3: Synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine
The reduction of the 2-cyano group to a primary amine is the penultimate step in the synthesis. This can be achieved through various methods, with catalytic hydrogenation and reduction with metal hydrides being the most common.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is often a preferred method due to its cleaner reaction profile and easier work-up.[9] A variety of catalysts can be employed, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere.[10]
Experimental Protocol (Catalytic Hydrogenation):
Dissolve 2-Cyano-3-bromo-5-methylpyridine (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
Add a catalytic amount of the chosen hydrogenation catalyst (e.g., 10% Pd/C).
Pressurize the reaction vessel with hydrogen gas (typically 1-5 bar) and stir the mixture at room temperature or with gentle heating.[9]
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
Upon completion, filter off the catalyst through a pad of Celite.
Concentrate the filtrate under reduced pressure to obtain the crude (3-Bromo-5-methylpyridin-2-YL)methanamine.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[11][12] This method is highly effective but requires stringent anhydrous conditions due to the reactivity of LiAlH₄ with protic solvents.
Experimental Protocol (LiAlH₄ Reduction):
To a stirred suspension of Lithium Aluminum Hydride (an excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Cyano-3-bromo-5-methylpyridine (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.[13]
After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed for a period to ensure complete reduction.
Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up).
Filter the resulting precipitate and wash it with the reaction solvent.
Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Table 3: Comparison of Reduction Methods
Feature
Catalytic Hydrogenation
LiAlH₄ Reduction
Reagents
H₂, Catalyst (Pd/C, PtO₂, etc.)
Lithium Aluminum Hydride (LiAlH₄)
Conditions
1-5 bar H₂, Room temp. or mild heat
Anhydrous, Inert atmosphere, 0 °C to reflux
Advantages
Milder conditions, easier work-up
High reactivity, rapid conversion
Disadvantages
Potential for catalyst poisoning
Highly reactive, requires careful handling
Characterization of (3-Bromo-5-methylpyridin-2-YL)methanamine:
¹H NMR & ¹³C NMR: The NMR spectra will confirm the disappearance of the nitrile signal and the appearance of a new signal for the aminomethyl group (CH₂NH₂).
MS: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the amine (C₇H₉BrN₂).
IR Spectroscopy: The IR spectrum will show the disappearance of the C≡N stretch and the appearance of N-H stretching bands for the primary amine.
Caption: Synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine.
Part 4: Synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
The final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction that converts the free amine, which may be an oil or a low-melting solid, into a more stable, crystalline, and water-soluble salt.
Experimental Protocol:
Dissolve the crude or purified (3-Bromo-5-methylpyridin-2-YL)methanamine in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.
Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Table 4: Reagents and Conditions for Hydrochloride Salt Formation
Reagent/Parameter
Value
Starting Material
(3-Bromo-5-methylpyridin-2-YL)methanamine
Acid
Hydrogen Chloride (HCl)
Solvent
Anhydrous Diethyl Ether, Ethyl Acetate, or Methanol
Temperature
Room Temperature
Work-up
Filtration and Drying
Characterization of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride:
Melting Point: The hydrochloride salt should have a sharp and distinct melting point.
¹H NMR & ¹³C NMR: The NMR spectra will show shifts in the signals of the protons and carbons adjacent to the protonated amino group.
Elemental Analysis: To confirm the elemental composition of the final product.
Caption: Formation of the hydrochloride salt.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for the target compound.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive and scientifically grounded synthetic route for the preparation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. By starting from the readily available 2-Amino-3-methylpyridine, the target compound can be obtained through a four-step sequence involving bromination, Sandmeyer reaction, nitrile reduction, and hydrochloride salt formation. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the described synthetic intermediates opens up avenues for the creation of diverse libraries of novel compounds for biological screening. Further optimization of reaction conditions and exploration of alternative reagents could lead to even more efficient and sustainable synthetic processes.
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Kakiuchi, K., et al. (2019). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 15, 2378-2385. [Link]
US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents. (n.d.).
Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University. Retrieved January 22, 2026, from [Link]
An In-Depth Technical Guide to the Synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride: Starting Materials and Core Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathways to obtain (3-Bromo-5-methylpyridin-2-YL)me...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways to obtain (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a key building block in the development of various pharmaceutical agents. We will delve into the critical starting materials, reaction mechanisms, and detailed protocols, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its substituted pyridine core, featuring a bromo, a methyl, and an aminomethyl group, provides a versatile scaffold for the construction of complex bioactive molecules. The presence of these functional groups at specific positions allows for a wide range of chemical modifications, making it a valuable precursor for drug candidates targeting various diseases, including neurological disorders.[1][2]
This guide will explore two primary synthetic routes to this target molecule, starting from readily available pyridine derivatives. Each route will be dissected to provide a clear understanding of the chemical transformations involved, supported by detailed experimental protocols and data.
Synthetic Strategy I: From 2-Amino-3-methylpyridine
This synthetic approach leverages the commercially available 2-amino-3-methylpyridine as the foundational starting material. The overall strategy involves a three-step sequence: bromination, cyanation via a Sandmeyer reaction, and subsequent reduction of the nitrile to the desired primary amine, followed by salt formation.
Figure 1: Synthetic workflow starting from 2-Amino-3-methylpyridine.
Step 1: Bromination of 2-Amino-3-methylpyridine
The initial step involves the regioselective bromination of 2-amino-3-methylpyridine at the 5-position. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the para-position (position 5). N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering good selectivity and milder reaction conditions compared to liquid bromine.[3]
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-methylpyridine
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylpyridine in a suitable solvent such as N,N-Dimethylformamide (DMF).
Cool the solution in an ice bath.
Prepare a solution of N-Bromosuccinimide (NBS) in DMF and add it dropwise to the cooled solution of the starting material, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by pouring the mixture into water, which will precipitate the product.
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2-amino-3-bromo-5-methylpyridine.
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into various other functionalities, including a cyano group, via a diazonium salt intermediate.[1][4] In this step, the amino group of 2-amino-3-bromo-5-methylpyridine is diazotized with a nitrite source in the presence of a strong acid, followed by reaction with a copper(I) cyanide salt to introduce the cyano group at the 2-position. This reaction is a classic example of a radical-nucleophilic aromatic substitution.[1]
Experimental Protocol: Synthesis of 2-Cyano-3-bromo-5-methylpyridine
Suspend 2-amino-3-bromo-5-methylpyridine in an aqueous solution of a strong acid, such as hydrobromic acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining a controlled temperature. Vigorous nitrogen evolution will be observed.
After the addition is complete, warm the reaction mixture to room temperature and then heat to ensure complete reaction.
The product can be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.
The reduction of the 2-cyano group to an aminomethyl group is the final key transformation. This can be achieved using several reducing agents. Two of the most common and effective methods are catalytic hydrogenation with Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).
Method A: Catalytic Hydrogenation with Raney Nickel
Raney Nickel is a versatile catalyst for the hydrogenation of nitriles to primary amines.[5] The reaction is typically carried out under a hydrogen atmosphere.
Experimental Protocol: Reduction using Raney Nickel
In a hydrogenation vessel, dissolve 2-cyano-3-bromo-5-methylpyridine in a suitable solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.
Carefully add a slurry of Raney Nickel catalyst to the solution under an inert atmosphere.
Pressurize the vessel with hydrogen gas to the desired pressure.
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
Carefully filter the catalyst from the reaction mixture through a pad of celite. Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry.
Remove the solvent under reduced pressure to obtain the crude (3-bromo-5-methylpyridin-2-yl)methanamine.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium Aluminum Hydride is a powerful reducing agent capable of converting nitriles to primary amines.[6][7] This method is typically performed in an anhydrous ethereal solvent.
Experimental Protocol: Reduction using LiAlH₄
In a dry, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
Cool the suspension in an ice bath.
Dissolve 2-cyano-3-bromo-5-methylpyridine in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
Filter the resulting solid aluminum salts and wash with the ether solvent.
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the desired amine.[7]
The final step is the conversion of the free base, (3-bromo-5-methylpyridin-2-yl)methanamine, to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol: Hydrochloride Salt Formation
Dissolve the crude amine in a suitable organic solvent such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.
Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.[8]
Synthetic Strategy II: From 3-Amino-5-methylpyridine
An alternative route begins with 3-amino-5-methylpyridine. This strategy involves the introduction of the bromine atom at the 3-position via a Sandmeyer reaction, followed by the challenging introduction of a functional group at the 2-position that can be converted to the aminomethyl group.
Figure 2: Synthetic workflow starting from 3-Amino-5-methylpyridine.
Step 1: Sandmeyer Reaction for Bromination
In this initial step, the amino group of 3-amino-5-methylpyridine is converted to a bromo group using a Sandmeyer reaction.
Experimental Protocol: Synthesis of 3-Bromo-5-methylpyridine
Dissolve 3-amino-5-methylpyridine in an aqueous solution of hydrobromic acid and cool to 0-5 °C.
Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature, to form the diazonium salt.
In the presence of a copper(I) bromide catalyst, the diazonium group is replaced by bromine.[9]
The reaction mixture is then worked up by neutralization and extraction with an organic solvent to isolate 3-bromo-5-methylpyridine.[9]
The introduction of a cyano group at the 2-position of 3-bromo-5-methylpyridine is a more challenging transformation. Direct cyanation can be difficult due to the electron-deficient nature of the pyridine ring. One potential method is palladium-catalyzed cyanation using a cyanide source like zinc cyanide.[10]
Experimental Protocol: Synthesis of 3-Bromo-5-methyl-2-pyridinecarbonitrile
In a reaction vessel under an inert atmosphere, combine 3-bromo-5-methylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a suitable ligand), and a cyanide source such as zinc cyanide.
Add a polar aprotic solvent like DMF or NMP.
Heat the reaction mixture to an elevated temperature and monitor the reaction progress by GC-MS or LC-MS.
After completion, cool the reaction mixture and perform an aqueous workup, followed by extraction with an organic solvent.
The crude product is then purified by column chromatography.
Steps 3 & 4: Nitrile Reduction and Hydrochloride Salt Formation
The subsequent reduction of the nitrile to the primary amine and the final hydrochloride salt formation would follow the same protocols as described in Synthetic Strategy I, Steps 3 and 4.
Conclusion: A Versatile Building Block Accessible Through Multiple Routes
This in-depth technical guide has outlined two viable synthetic pathways for the preparation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. The choice of a particular route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both strategies rely on well-established chemical transformations, providing a solid foundation for researchers and drug development professionals to access this valuable building block. By understanding the underlying principles and detailed protocols, scientists can confidently and efficiently synthesize this key intermediate for their research and development endeavors.
References
Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
Royal Society of Chemistry. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. Retrieved from [Link]
Wang, Q., & Wang, D. Z. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 540-551.
CN1810766A - Nitrile reducing process to prepare amine - Google Patents. (n.d.).
Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN107162963A.
US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents. (n.d.).
CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents. (n.d.).
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
Spectroscopic Elucidation of (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS Number: 1257535-42-4), a key building block in pharmaceutical and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic data for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS Number: 1257535-42-4), a key building block in pharmaceutical and materials science research.[1] The structural integrity and purity of this compound are paramount for its application, necessitating a comprehensive characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation.
Compound Profile and Spectroscopic Significance
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative. The presence of a bromine atom, a methyl group, and a methanamine hydrochloride moiety on the pyridine ring gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the molecule and for its quantification in various matrices. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and bonding, offering invaluable insights for quality control and reaction monitoring.[2]
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the chemical environment of each nucleus.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The hydrochloride salt form will result in the amine protons being broad and potentially exchanging with residual water in the solvent. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the pyridine nitrogen, and the electron-donating effect of the methyl group.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Pyridine H-4
~8.3
s
-
Pyridine H-6
~7.8
s
-
Methylene (-CH₂-)
~4.2
s
-
Methyl (-CH₃)
~2.4
s
-
Amine (-NH₃⁺)
Broad singlet
-
-
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum provides information about the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Pyridine C-2
~158
Pyridine C-3 (C-Br)
~120
Pyridine C-4
~140
Pyridine C-5 (C-CH₃)
~135
Pyridine C-6
~150
Methylene (-CH₂-)
~45
Methyl (-CH₃)
~18
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
Accurately weigh approximately 5-10 mg of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
Ensure complete dissolution; gentle vortexing or sonication may be applied.
Data Acquisition Workflow:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expected IR Absorption Bands
The IR spectrum of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride will exhibit characteristic absorption bands for the amine salt, aromatic C-H, and C-Br bonds.
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
N-H Stretch (Amine Salt)
3200-2800
Strong, Broad
C-H Stretch (Aromatic)
3100-3000
Medium
C-H Stretch (Aliphatic)
3000-2850
Medium
C=N, C=C Stretch (Pyridine Ring)
1600-1450
Medium to Strong
N-H Bend (Amine Salt)
1600-1500
Medium
C-Br Stretch
700-500
Medium to Strong
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Instrumentation:
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
Data Acquisition Workflow:
Caption: Workflow for FTIR-ATR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Expected Mass Spectrum
For (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, electrospray ionization (ESI) is a suitable technique. The spectrum will show the molecular ion of the free base, [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Ion
Expected m/z
Relative Abundance
[C₇H₉⁷⁹BrN₂ + H]⁺
201.0
~100%
[C₇H₉⁸¹BrN₂ + H]⁺
203.0
~98%
Experimental Protocol for MS Data Acquisition
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Instrumentation:
A mass spectrometer with an ESI source, coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).
Sample Preparation:
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
A small amount of formic acid may be added to promote ionization.
Data Acquisition Workflow:
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The comprehensive spectroscopic characterization of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride using NMR, IR, and MS provides a robust framework for its identification and quality assessment. The data and protocols presented in this guide are intended to support researchers in their synthetic and analytical endeavors, ensuring the integrity of this important chemical intermediate. The convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.
References
ResearchGate. Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. [Link]
ResearchGate. Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. [Link]
Google Patents.
MDPI. Spectroscopy in Characterization of Materials—Developments. [Link]
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
National Institutes of Health. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
An In-depth Technical Guide to the Analogs and Derivatives of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a key building block for the synthesis of a diverse range of biologically active molecules. We will delve into rational synthetic strategies for generating novel analogs and derivatives, explore the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space.
The (3-Bromo-5-methylpyridin-2-YL)methanamine Core: A Privileged Scaffold
The title compound, with its distinct arrangement of a brominated, methylated pyridine ring and a reactive aminomethyl group, presents a versatile platform for drug discovery. The pyridine ring itself is a bio-isostere of a phenyl group but with the added advantage of a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility and target engagement.[2] The strategic placement of the bromo, methyl, and aminomethyl substituents offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.
Key Structural Features and Their Significance:
3-Bromo Substituent: The bromine atom at the 3-position significantly influences the electronic properties of the pyridine ring and provides a key handle for further functionalization through cross-coupling reactions. Its lipophilicity can also impact membrane permeability.
5-Methyl Group: The methyl group at the 5-position can serve as a metabolic blocker, preventing oxidation at this site and potentially increasing the compound's half-life. It also contributes to the overall lipophilicity and can influence binding to hydrophobic pockets in target proteins.
2-Aminomethyl Group: This primary amine is a critical functional group for introducing a wide array of substituents. It can be readily acylated, alkylated, or used in reductive amination reactions to build complex side chains, directly impacting the molecule's interaction with biological targets.
Strategic Synthesis of the Core Scaffold and its Precursors
A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. Based on established pyridine chemistry, we propose a multi-step synthetic sequence starting from commercially available precursors.
Proposed Synthetic Pathway
The following diagram illustrates a plausible and efficient route to (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Caption: Proposed synthetic route to (3-Bromo-5-methylpyridin-2-YL)methanamine HCl.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Amino-5-bromo-3-methylpyridine (B)
Rationale: Selective bromination at the 5-position of 2-amino-3-methylpyridine is achieved due to the activating effect of the amino group directing the electrophilic substitution.
Procedure:
To a solution of 2-amino-3-methylpyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-amino-5-bromo-3-methylpyridine.[3]
Protocol 2.2.2: Synthesis of 2,5-Dibromo-3-methylpyridine (C)
Rationale: The Sandmeyer reaction provides a reliable method for converting the amino group of an aromatic amine into a bromide.
Procedure:
Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
Cool the mixture to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr (48%) and heat to 60 °C.
Slowly add the diazonium salt solution to the hot CuBr solution.
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour.
Cool the mixture to room temperature, and extract the product with diethyl ether.
Wash the organic layer with aqueous NaOH and brine, dry over anhydrous sodium sulfate, and concentrate to give 2,5-dibromo-3-methylpyridine.[3]
Protocol 2.2.3: Synthesis of 5-Bromo-2-cyano-3-methylpyridine (D)
Rationale: Nucleophilic substitution of the 2-bromo substituent with cyanide is a standard transformation in pyridine chemistry.
Procedure:
Combine 2,5-dibromo-3-methylpyridine (1.0 eq) and copper(I) cyanide (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours under a nitrogen atmosphere.
Monitor the reaction by GC-MS.
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to yield 5-bromo-2-cyano-3-methylpyridine.[4]
Protocol 2.2.4: Synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine (E)
Rationale: The catalytic hydrogenation of a nitrile to a primary amine is a high-yielding and clean transformation. The presence of an acid prevents catalyst poisoning by the product amine.[5]
Procedure:
Dissolve 5-bromo-2-cyano-3-methylpyridine (1.0 eq) in methanol saturated with hydrochloric acid.
Add 10% palladium on carbon (10 mol%).
Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 12-24 hours at room temperature.
Monitor the reaction by LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt. For the free base, neutralize with aqueous NaOH and extract with dichloromethane.
Protocol 2.2.5: Formation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (F)
Rationale: Formation of the hydrochloride salt improves the stability and handling of the amine.
Procedure:
Dissolve the crude (3-Bromo-5-methylpyridin-2-YL)methanamine in a minimal amount of diethyl ether.
Slowly add a 2M solution of HCl in diethyl ether with stirring.
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Generation of Analogs and Derivatives: A Medicinal Chemist's Perspective
The (3-Bromo-5-methylpyridin-2-YL)methanamine scaffold offers numerous opportunities for diversification to explore the chemical space and optimize for desired biological activity.
Modifications of the Aminomethyl Group
The primary amine is the most straightforward position for modification.
Caption: Derivatization strategies for the aminomethyl group.
Table 1: Representative Derivatization Reactions of the Aminomethyl Group
Reaction Type
Reagents and Conditions
Resulting Functional Group
Rationale for Modification
Acylation
Acyl chloride or carboxylic acid with a coupling agent (e.g., HATU, EDCI), base (e.g., DIPEA), in DCM or DMF
Amide
Introduces hydrogen bond donors and acceptors; allows for exploration of various substituents.
Sulfonylation
Sulfonyl chloride, base (e.g., triethylamine), in DCM
Sulfonamide
Introduces a tetrahedral geometry and strong hydrogen bond acceptor.
Reductive Amination
Aldehyde or ketone, reducing agent (e.g., sodium triacetoxyborohydride), in DCE or MeOH
Secondary or Tertiary Amine
Allows for the introduction of a wide range of alkyl and aryl substituents with control over the degree of substitution.
N-Alkylation
Alkyl halide, base (e.g., K₂CO₃), in acetonitrile or DMF
Secondary or Tertiary Amine
A direct method for introducing simple alkyl groups.
Modifications of the Pyridine Ring
The bromine atom at the 3-position is a versatile handle for C-C and C-N bond formation through transition metal-catalyzed cross-coupling reactions.
Table 2: Cross-Coupling Reactions at the 3-Position
Reaction Name
Reagents and Conditions
Resulting Structure
Rationale for Modification
Suzuki Coupling
Aryl or heteroaryl boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in dioxane/water
Biaryl or heteroaryl system
Explores interactions with adjacent binding pockets; modulates electronics and solubility.
Buchwald-Hartwig Amination
Amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), in toluene
3-Amino pyridine derivative
Introduces a key hydrogen bond donor/acceptor.
Sonogashira Coupling
Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), in THF
3-Alkynyl pyridine
Introduces a rigid linker to probe deeper into a binding site.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for close analogs of (3-Bromo-5-methylpyridin-2-YL)methanamine is not extensively published, we can extrapolate from related series of substituted pyridines to guide analog design.
Impact of the 3-Substituent: In many series of bioactive pyridines, the nature of the substituent at the 3-position is critical for potency and selectivity. Small, lipophilic groups or hydrogen bond acceptors are often favored. Replacement of the bromine with small aryl or heteroaryl groups via Suzuki coupling can lead to significant gains in potency if a corresponding hydrophobic pocket is present in the target protein.
Role of the 5-Methyl Group: The presence of the 5-methyl group often enhances metabolic stability. Its removal or replacement with other small alkyl groups or a halogen (e.g., chlorine or fluorine) can be explored to modulate lipophilicity and metabolic fate.
Derivatives of the 2-Aminomethyl Group: The nature of the substituent on the aminomethyl nitrogen is a key determinant of biological activity.
N-Acyl Derivatives: The electronic properties and size of the acyl group are important. Aromatic and heteroaromatic acyl groups can introduce additional binding interactions.
N-Alkyl Derivatives: Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated. Larger or branched alkyl groups can be used to probe for steric constraints in the binding site.
Conclusion and Future Directions
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The synthetic routes and derivatization strategies outlined in this guide provide a solid foundation for researchers to generate diverse libraries of analogs. A systematic exploration of the SAR, guided by the principles discussed, will be crucial in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to establish a more detailed SAR for this promising scaffold.
References
Daina, A., & Zoete, V. (2021). The pyridine ring in medicinal chemistry. Journal of Medicinal Chemistry, 64(22), 16335-16368. [Link]
PubChem. (n.d.). 2-Amino-3-bromo-5-methylpyridine. Retrieved from [Link]
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). The structure–activity relationship of pyridine derivatives as anticancer agents. Acta Pharmaceutica, 65(3), 221-235. [Link]
Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
MDPI. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 25(18), 4238. [Link]
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
Request PDF. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]
NIH. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Retrieved from [Link]
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Corey Organics. (n.d.). Manufactacture of Pyridine Derivatives.... Retrieved from [Link]
A-Z Guide to Thermochemical Properties of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical framework for characterizing the thermochemical properties of the active pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical framework for characterizing the thermochemical properties of the active pharmaceutical ingredient (API) intermediate, (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (referred to herein as Compound BMPC-HCl). Understanding the thermal behavior of this compound is paramount for ensuring stability, safety, and consistency throughout the drug development lifecycle—from synthesis and purification to formulation and storage. This guide details the core thermochemical parameters, outlines the primary analytical methodologies for their determination—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and provides actionable, field-proven protocols. By synthesizing theoretical principles with practical application, this document serves as an essential resource for scientists aiming to establish a robust thermochemical profile for this and similar pyridinamine derivatives.
Introduction: The Critical Role of Thermochemical Profiling in Drug Development
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridinamine, a class of compounds recognized for its versatile role as a building block in the synthesis of novel therapeutic agents.[1][2] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.
The thermochemical properties of an API or its intermediate are not mere data points; they are foundational pillars that dictate its viability and behavior under various processing and storage conditions. A thorough thermodynamic assessment early in the drug development process is vital for creating an optimal energetic interaction profile while maintaining good pharmacological properties.[3][4] Key decisions influenced by this data include:
Stability & Shelf-Life: Determining the temperature at which the compound begins to degrade is crucial for defining storage conditions and predicting shelf-life.
Polymorph Screening: Different crystalline forms (polymorphs) of a compound possess distinct melting points and enthalpies of fusion, which can impact bioavailability. Thermal analysis is a primary tool for identifying and characterizing these forms.
Process Safety & Hazard Analysis: Understanding exothermic decomposition events is critical for preventing runaway reactions during large-scale synthesis and drying processes.
Formulation Development: The melting point and heat capacity influence formulation strategies, such as hot-melt extrusion or lyophilization.
This guide will focus on the two most powerful and accessible techniques for generating this critical data: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Foundational Thermochemical Parameters
Before delving into experimental protocols, it is essential to define the key parameters that constitute a comprehensive thermochemical profile.
Parameter
Symbol
Definition
Significance in Drug Development
Melting Point
T
The temperature at which a substance transitions from a solid to a liquid state at a given pressure.
A key indicator of purity. A sharp melting peak suggests high purity, while a broad peak may indicate impurities or the presence of multiple polymorphs.
Enthalpy of Fusion
ΔH
The amount of energy required to change one mole of a substance from the solid to the liquid state without any change in temperature.
Provides information on the degree of crystallinity. Higher values indicate a more ordered crystalline lattice.
Decomposition Temperature
T
The temperature at which a chemical compound breaks down into simpler substances. Often cited as the onset temperature of mass loss in TGA.[5]
Defines the upper limit for processing and storage temperatures to ensure the chemical integrity of the compound.[6]
Heat Capacity
C
The amount of heat that must be added to one unit of mass of the substance to cause an increase of one unit in temperature.
Essential for thermal modeling, process scale-up calculations, and advanced DSC analysis (e.g., Modulated DSC).[7]
Core Methodologies: Principles and Protocols
A robust thermochemical characterization of Compound BMPC-HCl relies on the synergistic use of DSC and TGA. TGA measures changes in mass versus temperature, identifying decomposition events, while DSC measures heat flow, identifying phase transitions like melting.[8][9]
Principle of Causality: TGA is the definitive method for determining the thermal stability of a material.[6] By subjecting a sample to a controlled temperature program in a specific atmosphere and continuously monitoring its mass, we can pinpoint the exact temperature at which degradation (mass loss) begins.[5][10] The choice of atmosphere (e.g., inert nitrogen) is critical to prevent oxidative reactions that could interfere with the analysis of inherent thermal decomposition.[10]
Experimental Protocol: TGA for Compound BMPC-HCl
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
Sample Preparation: Place 5–10 mg of Compound BMPC-HCl into a clean, tared TGA pan (platinum or alumina).
Atmosphere & Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.[5]
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
Data Analysis:
Plot the mass (%) as a function of temperature (°C).
Determine the Onset Decomposition Temperature (Td) , which is the temperature at which significant mass loss begins. This is typically calculated using the tangent method at the initial inflection point of the mass loss step.
Principle of Causality: DSC measures the difference in heat flow between the sample and an inert reference as they are subjected to the same temperature program.[11] When the sample undergoes a thermal event (like melting), it requires more (endothermic) or less (exothermic) energy than the reference, resulting in a peak on the DSC thermogram.[12] The area under this peak is directly proportional to the enthalpy of the transition, and the peak's position indicates the transition temperature.[7] This allows for precise determination of the melting point and enthalpy of fusion.[13]
Experimental Protocol: DSC for Compound BMPC-HCl
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).[11]
Sample Preparation: Accurately weigh 2–5 mg of Compound BMPC-HCl into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential off-gassing prior to decomposition and to ensure a stable pressure environment during melting.
Atmosphere & Flow Rate: Use a nitrogen purge gas at 50 mL/min to provide a dry, inert atmosphere and prevent oxidative degradation.
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to a temperature approximately 20-30 °C above the melting point (but below the decomposition temperature determined by TGA) at a heating rate of 10 °C/min.
Data Analysis:
Plot the heat flow (mW) as a function of temperature (°C).
Determine the Melting Point (Tm) from the onset or peak of the endothermic melting event.
Calculate the Enthalpy of Fusion (ΔHf) by integrating the area under the melting peak.
Integrated Workflow and Data Interpretation
The data from TGA and DSC should be analyzed in concert to build a complete picture of the compound's thermal behavior.
Caption: Integrated workflow for thermochemical characterization.
Interpreting the Results:
Purity Assessment: A sharp, well-defined melting peak in the DSC thermogram is indicative of a high-purity crystalline material.
Stability Window: The TGA data provides the upper-temperature limit for handling and storage. The DSC heating program should always be designed to stay well below the onset of decomposition (Td) to ensure that the observed thermal events are true phase transitions and not degradation phenomena.
Correlating Events: If an endothermic event in the DSC occurs at the same temperature as a mass loss event in the TGA, it is likely a decomposition event, not simple melting.[9]
Hypothetical Data Summary for Compound BMPC-HCl
The following table presents an example of a clear and concise summary of the thermochemical data that would be generated following the protocols outlined above.
Parameter
Method
Value
Interpretation
Melting Point (Onset)
DSC
215.4 °C
Indicates the beginning of the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHf)
DSC
85.2 J/g
Reflects the energy required to melt the crystalline structure; useful for polymorphism studies.
Decomposition (Onset, Td)
TGA
245.8 °C
The compound is thermally stable up to this temperature under an inert atmosphere. Processing should remain below this limit.
Conclusion
The thermochemical characterization of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a non-negotiable step in its development as a pharmaceutical intermediate. By employing the systematic application of TGA and DSC, researchers can obtain critical data on thermal stability, purity, and crystallinity. This guide provides the foundational principles, validated protocols, and data interpretation framework necessary to establish a robust and reliable thermochemical profile, thereby de-risking downstream process development, ensuring product quality, and accelerating the path to clinical application.
References
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
National Center for Biotechnology Information. (2011). Thermodynamic Studies for Drug Design and Screening. [Link]
National Center for Biotechnology Information. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]
TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
International Journal of Trend in Scientific Research and Development. (2020). Importance of Thermodynamics in Drug Designing. [Link]
NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
European Pharmaceutical Review. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. [Link]
The Versatile Synthon: Application Notes on (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privileged Scaffold (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a key heterocyclic building block...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a key heterocyclic building block that offers a unique combination of reactive functionalities, making it a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a pyridine core substituted with a bromine atom, a methyl group, and a primary aminomethyl group, provides a versatile platform for the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged structure," frequently found in a multitude of approved pharmaceutical agents. The strategic placement of the bromo, methyl, and aminomethyl groups on this core allows for a range of chemical transformations, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.
The bromine atom at the 3-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The primary amine of the 2-aminomethyl group is a key nucleophile, readily participating in amide bond formations, reductive aminations, and the synthesis of various nitrogen-containing heterocycles. The 5-methyl group can contribute to steric and electronic properties, influencing molecular conformation and interactions with biological targets. This unique combination of reactive sites makes (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride a sought-after starting material for the synthesis of targeted libraries of compounds for high-throughput screening and lead optimization in drug development programs.
Key Applications in Organic Synthesis
The strategic arrangement of functional groups in (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride allows for its application in a variety of synthetic transformations. Below are key applications with mechanistic considerations and detailed protocols.
Elaboration of the Primary Amine: Synthesis of Amides and Sulfonamides
The primary aminomethyl group is a readily accessible nucleophile for the synthesis of a wide array of amides and sulfonamides. These functional groups are ubiquitous in medicinal chemistry, often playing a crucial role in binding to biological targets through hydrogen bonding interactions.
Mechanistic Insight: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride) or the sulfur atom of a sulfonyl chloride. In the case of carboxylic acid coupling, activating agents such as carbodiimides are employed to convert the carboxylic acid into a more reactive species.
Representative Protocol: Amide Coupling with a Carboxylic Acid
This protocol details a standard procedure for the coupling of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride with a generic carboxylic acid using a common coupling agent.
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 equivalent) to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Reactant
Equivalents
Purpose
(3-Bromo-5-methylpyridin-2-YL)methanamine HCl
1.0
Starting material
Carboxylic Acid
1.1
Coupling partner
HATU
1.2
Coupling agent
DIPEA
3.0
Base
DMF
-
Solvent
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds
The bromine atom on the pyridine ring is a key feature that allows for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the synthesis of complex molecules with diverse electronic and steric properties.
Mechanistic Insight: The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner (e.g., a boronic acid in Suzuki coupling), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a protected form of (3-Bromo-5-methylpyridin-2-YL)methanamine with an arylboronic acid. The primary amine is often protected (e.g., as a Boc-carbamate) to prevent side reactions.
Materials:
N-Boc-(3-Bromo-5-methylpyridin-2-YL)methanamine (synthesized from the title compound)
In a reaction vessel, combine N-Boc-(3-Bromo-5-methylpyridin-2-YL)methanamine (1.0 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (3.0 equivalents).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Reactant
Equivalents
Purpose
N-Boc protected starting material
1.0
Aryl halide
Arylboronic acid
1.5
Coupling partner
Pd(OAc)₂
0.05
Catalyst precursor
SPhos
0.1
Ligand
K₃PO₄
3.0
Base
1,4-Dioxane/Water
-
Solvent system
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving (3-Bromo-5-methylpyridin-2-YL)methanamine.
Caption: Workflow for amide synthesis.
Caption: Suzuki coupling reaction workflow.
Conclusion: A Versatile Tool for Chemical Innovation
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a highly valuable and versatile building block for organic synthesis. Its unique combination of a nucleophilic primary amine and a readily transformable bromine atom on a privileged pyridine scaffold provides chemists with a powerful tool for the efficient construction of complex and biologically active molecules. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to harness the full synthetic potential of this important intermediate in their quest for new chemical entities with therapeutic promise.
References
Due to the specificity of the requested compound, direct literature for its application is limited. The provided protocols are based on established synthetic methodologies for structurally related compounds.
Application
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride as a building block in medicinal chemistry
An Application Note and Protocol Guide for the Strategic Use of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride in Medicinal Chemistry Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide for the Strategic Use of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS No. 1261453-33-3) has emerged as a highly valuable and versatile scaffold. Its structure is intrinsically designed for divergent synthesis, incorporating three key features for molecular elaboration:
A 3-bromo substituent on the pyridine ring, serving as a classical and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions.
A primary aminomethyl group at the 2-position, providing a nucleophilic site for amide bond formation, reductive amination, and the construction of various nitrogen-containing heterocycles.
A 5-methyl group , which can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provide a vector for interaction with biological targets.
This combination of reactive sites allows researchers to rapidly generate libraries of complex molecules from a single, reliable starting material, accelerating the structure-activity relationship (SAR) studies that are crucial for drug development. This guide provides detailed protocols and expert insights into the application of this building block in key synthetic transformations.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2]
In case of fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[2]
Core Application I: Palladium-Catalyzed Cross-Coupling at the C3-Position
The C-Br bond is a cornerstone of modern synthetic chemistry, offering a robust site for the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity of the C-Br bond in palladium-catalyzed oxidative addition is generally higher than that of a C-Cl bond, often allowing for milder reaction conditions.[3]
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl Scaffolds
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl structures prevalent in many drug candidates.[4] This reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
General Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for substituted bromopyridines.[5][6]
Reaction Setup: To a dry round-bottom flask or microwave vial, add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 equiv). Note: The primary amine may interfere with some catalysts. If necessary, protect the amine first, for example, as a Boc-carbamate.
Add the desired arylboronic acid or ester (1.2-1.5 equiv) and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[5]
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand (e.g., SPhos, 4-10 mol%). The choice of catalyst and ligand is substrate-dependent and may require screening.[5]
Add the anhydrous solvent system via syringe. A common choice is a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v).[6]
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C (or as specified for the catalyst system) and stir the mixture vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination: C-N Bond Formation
Rationale: This reaction is a powerful tool for constructing arylamines, a motif found in numerous kinase inhibitors and other targeted therapies. It allows for the coupling of the bromopyridine scaffold with a wide variety of primary and secondary amines.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures.[4]
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol% Pd) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%).
Add anhydrous toluene or dioxane as the solvent and stir for 10 minutes at room temperature to form the active catalyst.
Add the (3-Bromo-5-methylpyridin-2-YL)methanamine building block (1.0 equiv, preferably Boc-protected), the desired amine coupling partner (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-24 hours.
Monitoring: Monitor the reaction progress by LC-MS.
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Core Application II: Derivatization of the Aminomethyl Group
The primary amine at the 2-position is a versatile functional group for building molecular complexity and introducing functionalities that can interact with biological targets or modulate physicochemical properties.
A. Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Rationale: The amide bond is one of the most common functional groups in approved drugs.[7] Coupling the aminomethyl group with a diverse range of carboxylic acids is a straightforward strategy to explore SAR and build peptide-like or other complex structures.
General Workflow: Amide Bond Formation
Caption: Workflow for Amide Bond Formation.
Detailed Protocol: Amide Coupling with HATU
This protocol is based on standard amide coupling procedures.[8]
Preparation: Convert (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride to the free base by partitioning between a mild aqueous base (e.g., NaHCO₃) and an organic solvent (e.g., dichloromethane), followed by drying and evaporation of the organic layer.
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).
Add the coupling agent HATU (1.1 equiv) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add a solution of the free-based (3-Bromo-5-methylpyridin-2-YL)methanamine (1.05 equiv) in the same solvent to the activated acid mixture.
Reaction Execution: Stir the reaction at room temperature for 2-12 hours.
Monitoring: Monitor the reaction for the consumption of the amine starting material by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate or CH₂Cl₂. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide by flash chromatography or recrystallization.
B. Reductive Amination: Elongation and Diversification
Rationale: Reductive amination provides a direct and efficient method for forming C-N single bonds by reacting the primary amine with an aldehyde or ketone.[9] This reaction is ideal for introducing new alkyl or aryl groups, building linkers, or cyclizing to form larger heterocyclic systems.
Detailed Protocol: Reductive Amination
This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent. A similar protocol can be found using pyridine-borane.[10]
Reaction Setup: To a flask, add the aldehyde or ketone (1.0 equiv) and the (3-Bromo-5-methylpyridin-2-YL)methanamine (1.1 equiv, as free base or hydrochloride salt) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.2 equiv) to liberate the free amine in situ.
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
Reaction Execution: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution. Caution: Gas evolution may occur.
Continue stirring at room temperature for 4-24 hours.
Monitoring: Monitor the reaction by LC-MS.
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude secondary amine by column chromatography.
Illustrative Synthetic Strategy
The true power of this building block lies in the sequential application of these orthogonal reactions to rapidly build molecular complexity.
Caption: A divergent synthetic route using the building block.
Conclusion
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a powerful and economically viable building block for medicinal chemists. Its pre-installed, orthogonally reactive functional groups—the bromopyridine for cross-coupling and the aminomethyl moiety for nucleophilic additions—provide a robust platform for the rapid and divergent synthesis of compound libraries. The protocols outlined in this guide serve as a validated starting point for researchers to leverage this scaffold in their quest for novel and effective therapeutic agents.
References
Mountanea, O. G., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 29(35), e202300556. Available at: [Link]
Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]
Hansen, F. G., & Pomakin, I. V. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(29), 5334-5339. Available at: [Link]
Mountanea, O. G., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. ResearchGate. Available at: [Link]
PubMed. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Available at: [Link]
MySkinRecipes. (2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride. Available at: [Link]
ResearchGate. Literature methods for the amide bond formation and this work. Available at: [Link]
PubChem. 3-Bromo-2-chloro-5-methylpyridine. Available at: [Link]
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
Lead Sciences. (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Available at: [Link]
Pelter, A., et al. (1986). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-742. Available at: [Link]
Application Notes and Protocols: The Versatile Reactivity of (3-Bromo-5-methylpyridin-2-YL)methanamine with Electrophiles
Introduction (3-Bromo-5-methylpyridin-2-YL)methanamine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is distingui...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(3-Bromo-5-methylpyridin-2-YL)methanamine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure is distinguished by two key reactive centers: a nucleophilic primary aminomethyl group at the C2 position and a bromine atom at the C3 position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, selective functionalization, enabling the construction of complex molecular architectures from a single, readily accessible scaffold. The pyridine core itself is a ubiquitous motif in a vast array of pharmaceuticals, making this compound an attractive starting point for the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the reaction pathways available for (3-Bromo-5-methylpyridin-2-YL)methanamine when treated with various classes of electrophiles. We will explore reactions targeting the primary amine and the C-Br bond, offering detailed, field-tested protocols and explaining the chemical principles that guide experimental design and optimization.
Core Concepts: A Duality of Reactive Sites
The synthetic utility of (3-Bromo-5-methylpyridin-2-YL)methanamine stems from the orthogonal reactivity of its two primary functional groups. The hydrochloride salt form ensures stability for storage, but the free base, generated in situ, is required for the aminomethyl group to exhibit its nucleophilic character.
The Nucleophilic Aminomethyl Group: As a primary amine, this group readily reacts with a wide range of electrophiles. Common transformations include acylation to form amides, sulfonylation to form sulfonamides, and reactions with carbonyls to form imines, which can be further reduced in reductive amination procedures. Critically, this group also serves as an internal nucleophile in cyclization reactions to form fused bicyclic systems like imidazopyridines, which are privileged structures in medicinal chemistry.[1][2][3]
The C3-Bromo Position: The carbon-bromine bond on the pyridine ring is a prime target for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in catalytic cycles.[4] This allows for the formation of new carbon-carbon and carbon-nitrogen bonds through powerful methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4]
Figure 1: Dual reactive sites of (3-Bromo-5-methylpyridin-2-YL)methanamine.
Section 1: Reactions at the Aminomethyl Group
Prior to reaction, the (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride must be neutralized to liberate the free primary amine. This is typically achieved by adding a suitable base, such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), directly to the reaction mixture.
Amide Formation via Acylation
The formation of an amide bond is one of the most fundamental and reliable reactions of the aminomethyl group. Amides are stable, prevalent in bioactive molecules, and the reaction proceeds readily with common acylating agents.
Protocol 1: General Procedure for Acylation with an Acyl Chloride
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq).
Solvent & Base: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a 0.1-0.2 M solution. Add triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature.
Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Characterization: Confirm the structure of the resulting amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Annulation to Form Imidazo[1,5-a]pyridines
The 2-aminomethylpyridine scaffold is an excellent precursor for the synthesis of the imidazo[1,5-a]pyridine ring system, a core structure in various pharmacologically active compounds.[1] The reaction typically proceeds through condensation with an aldehyde to form an intermediate imine, which then undergoes intramolecular cyclization and subsequent oxidation.[3][5]
Figure 2: Generalized mechanism for Imidazo[1,5-a]pyridine synthesis.
Protocol 2: Synthesis of a Substituted Imidazo[1,5-a]pyridine
Setup: Combine (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq), the desired aldehyde (1.2 eq), and a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.
Reaction Initiation: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq). For reactions requiring an oxidant, a mild one can be added, or the reaction can be left open to the air.
Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the formation of the product by LC-MS.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm the formation of the fused heterocyclic system.
Section 2: Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position
The C3-bromo substituent is a robust handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. A critical consideration for these reactions is the potential for the aminomethyl group to coordinate with the palladium catalyst, which can sometimes inhibit catalysis. This can be mitigated by using bulky phosphine ligands, which favor the desired catalytic cycle, or by protecting the amine group (e.g., as a Boc-carbamate) prior to the coupling reaction.
Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between the bromopyridine and an organoboron compound.[6][7] It is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[4][8][9]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
Setup: In a Schlenk flask, combine (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
Catalyst Loading: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %), or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol %) and a ligand like SPhos or XPhos (6 mol %).
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Characterization: Confirm the structure of the biaryl product via ¹H NMR, ¹³C NMR, and HRMS.
Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds.[10][11] This reaction is indispensable for preparing aryl amines from aryl halides and has broad applications in pharmaceutical synthesis.[12]
Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine
Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., G3-XPhos, 2 mol %), a suitable phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 eq).
Reagents: Add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq) and the amine coupling partner (1.2 eq).
Solvent: Add anhydrous, degassed toluene or dioxane.
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by LC-MS.
Workup: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.
Purification: Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel.
Characterization: Verify the structure of the resulting di-aminated pyridine derivative by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary and Expected Outcomes
The following table summarizes the classes of products that can be expected from the protocols described above.
Protocol
Electrophile Class
Product Class
Key Structural Feature
1
Acyl Chloride (R-COCl)
N-Acyl Amide
-CH₂-NH-C(=O)R
2
Aldehyde (R-CHO)
Imidazo[1,5-a]pyridine
Fused bicyclic heteroaromatic
3
Arylboronic Acid (Ar-B(OH)₂)
3-Aryl-2-aminomethylpyridine
C(sp²)-C(sp²) bond at C3
4
Secondary Amine (R₂NH)
3-Amino-2-aminomethylpyridine
C(sp²)-N bond at C3
Conclusion
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a powerful and versatile building block for synthetic and medicinal chemistry. Its orthogonal reactive sites—the nucleophilic primary amine and the C-Br bond amenable to cross-coupling—provide researchers with a strategic platform for developing diverse libraries of complex molecules. By carefully selecting the electrophile and reaction conditions, chemists can selectively target either position, enabling a modular approach to the synthesis of novel pyridine-based compounds with significant potential in drug discovery. The protocols outlined in this guide serve as a robust starting point for exploring the rich chemistry of this valuable intermediate.
References
Benchchem. A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
G. Palazzo, G. Picconi, et al. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020).
ResearchGate. ChemInform Abstract: Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. (2000). Available from: [Link]
ScienceDirect. Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (2018). Available from: [Link]
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). Available from: [Link]
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
NROChemistry. Pictet-Spengler Reaction. Available from: [Link]
J&K Scientific LLC. Pictet-Spengler Reaction. (2021). Available from: [Link]
MDPI. The Pictet-Spengler Reaction Updates Its Habits. (2016). Available from: [Link]
PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available from: [Link]
ResearchGate. The mechanism of the Pictet–Spengler reaction. Available from: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). Available from: [Link]
Wikipedia. Suzuki reaction. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Introduction: The Strategic Value of a Versatile Pyridine Building Block (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a highly valuable heterocyclic building block for drug discovery and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Versatile Pyridine Building Block
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a highly valuable heterocyclic building block for drug discovery and materials science. Its structure is strategically designed for diversification through modern synthetic methods. The key features include:
A 3-Bromopyridine Core: The bromine atom at the C3 position serves as a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
An Aminomethyl Group at C2: This primary amine provides a crucial vector for downstream functionalization, hydrogen bonding interactions in a final target molecule, or for altering physicochemical properties such as solubility.
A Methyl Group at C5: This substituent offers steric and electronic influence, allowing for fine-tuning of the molecule's properties and interactions with biological targets.
This guide provides detailed protocols and scientific rationale for employing this reagent in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Core Consideration: The Role of the Primary Amine
A common concern in cross-coupling chemistry is the presence of functional groups with labile protons, such as primary amines.[1] The amine's lone pair can coordinate to the palladium center, potentially inhibiting catalysis. However, extensive literature has demonstrated that many substrates bearing primary amine groups are suitable partners in cross-coupling reactions without the need for protecting groups.[2][3][4]
The (3-Bromo-5-methylpyridin-2-YL)methanamine is supplied as a hydrochloride salt. In the presence of the basic conditions required for cross-coupling, the salt is neutralized in situ to the free amine. The protocols outlined below are optimized to favor productive catalytic turnover despite the presence of this coordinating group.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures.[1] This protocol is adapted from successful couplings on the closely related analogue, 5-bromo-2-methylpyridin-3-amine.[1][5]
Scientific Rationale
The selection of catalyst, base, and solvent is critical for achieving high yields with pyridine substrates. Pyridines can act as catalyst poisons, and steric hindrance around the coupling site can slow the reaction.[6]
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst that has proven effective for similar aminobromopyridine substrates.[1][5] For more sterically demanding arylboronic acids, catalysts employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are recommended to facilitate the reductive elimination step.[7][8]
Base: An aqueous solution of a carbonate or phosphate base is essential. The base activates the boronic acid partner in the transmetalation step of the catalytic cycle.[9] Both sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are effective.[1][2]
Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,4-dioxane with water, facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base.[1][5]
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
Add the base (e.g., K₃PO₄, 2.5 eq).
Add the degassed solvent system of 1,4-dioxane and water (a 4:1 to 5:1 ratio is typical).
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS (typically 8-18 hours).
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Parameters
Parameter
Recommended Condition
Rationale / Citation
Catalyst
Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos
Proven for aminopyridines; XPhos for hindered substrates.[1][7]
Base
K₃PO₄ or Na₂CO₃ (aq.)
Effective for transmetalation and substrate tolerance.[1][2]
Drives reaction to completion, accounts for potential boronic acid homo-coupling.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10] This reaction couples the bromopyridine with a primary or secondary amine.
Scientific Rationale
This reaction requires a carefully selected catalyst system to outcompete potential side reactions, such as catalyst inhibition by the aminomethyl group.
Catalyst/Ligand: Modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential. These ligands promote the crucial reductive elimination step and are resistant to deactivation. PEPPSI-type catalysts are also well-suited for this transformation.[11]
Base: A strong, non-nucleophilic base is required to deprotonate the coupling amine partner. Sodium tert-butoxide (NaOtBu) is the most common choice, with cesium carbonate (Cs₂CO₃) being a milder alternative for sensitive substrates.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Add the anhydrous solvent (e.g., toluene), followed by the amine coupling partner (1.5 eq).
Seal the vessel, remove it from the glovebox, and heat to 80-110 °C with stirring.
Monitor the reaction by LC-MS.
After completion, cool the reaction and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Application Note 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the direct installation of an alkyne moiety onto the pyridine ring, a valuable functional group for further transformations (e.g., click chemistry) or as a structural element in its own right.
Scientific Rationale
The classic Sonogashira reaction employs a dual-catalyst system. Copper-free variants have also been developed to avoid issues with copper-sensitive substrates.
Catalyst System (Traditional): A combination of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI), is used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
Catalyst System (Copper-Free): For substrates sensitive to copper, palladium catalysts with specialized ligands, such as the PEPPSI precatalysts, can effectively promote the coupling without a copper co-catalyst.[11]
Base: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HBr byproduct and facilitate the deprotonation of the alkyne.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (used as base and often co-solvent)
Anhydrous THF or DMF
Inert atmosphere setup
Procedure:
To a Schlenk flask under an inert atmosphere, add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq), Pd(PPh₃)₄ (3 mol%), and CuI (2 mol%).
Add the anhydrous solvent (e.g., THF).
Add the amine base (e.g., TEA, 3.0 eq), followed by the terminal alkyne (1.5 eq).
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product via flash column chromatography.
General Experimental Workflow
Caption: General workflow for cross-coupling reactions.
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and all other reagents before use.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
Handling: Handle the compound in a well-ventilated fume hood.[12] Avoid inhalation of dust and direct contact with skin and eyes.[12][13][14] The compound and its analogues are classified as irritants, potentially causing skin, eye, and respiratory irritation.[13][14]
Spills: In case of a spill, avoid creating dust.[12] Sweep up the solid material and place it in a suitable, closed container for disposal.[12]
Disposal: Dispose of chemical waste according to institutional, local, and national regulations.
References
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: PEPPSI - Wikipedia
Source: Wikipedia
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Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES
Source: ResearchGate
URL: [Link]
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions
Source: Chemical Reviews
URL: [Link]
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities
Source: MDPI
URL: [Link]
Title: SAFETY DATA SHEET for 3-Amino-5-bromo-2-methylpyridine
Source: Acros Organics
URL: [Link]
Title: (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...
Source: ResearchGate
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Title: N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines
Source: ChemRxiv
URL: [Link]
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS
Source: Nobel Prize
URL: [Link]
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters
Source: RSC Publishing
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Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters
Source: NIH National Library of Medicine
URL: [Link]
Title: A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination
Source: PubMed
URL: [Link]
The Strategic Application of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride in Fragment-Based Drug Discovery: A Technical Guide
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This method...
Author: BenchChem Technical Support Team. Date: February 2026
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] This methodology leverages the principle that smaller, less complex molecules, or "fragments," can form more optimal and higher-quality interactions with a biological target.[1][4] By starting with these low molecular weight building blocks, FBDD allows for a more thorough exploration of chemical space and provides a clearer path for optimization, often resulting in lead compounds with superior physicochemical properties.[2]
This guide provides a detailed exploration of the application of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a strategically designed fragment, within the FBDD workflow. We will delve into the rationale behind its structural features, provide detailed protocols for its use in screening and hit validation, and illustrate its potential for evolution into a potent drug candidate.
The Rationale for a Privileged Fragment: Deconstructing (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign.[1] Fragments should be small, soluble, and possess sufficient chemical handles for subsequent elaboration. (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is an exemplary fragment that embodies these principles.
Unique identifier for this specific chemical entity.
Core Scaffold
Pyridine
A "privileged scaffold" found in numerous FDA-approved drugs, known for its ability to form favorable interactions with biological targets.[7][8][9][10] The nitrogen atom acts as a hydrogen bond acceptor and enhances solubility.[10][11]
Key Functional Groups
- Bromine:
Provides a vector for synthetic elaboration via cross-coupling reactions and can participate in halogen bonding, a significant non-covalent interaction.[12]
- Methyl Group:
Probes hydrophobic pockets and can be a site for metabolic stabilization or further modification.
- Aminomethanamine:
A primary amine that can act as a hydrogen bond donor and a key point for fragment growing or linking strategies. The hydrochloride salt form enhances aqueous solubility, which is critical for biophysical screening assays.
The combination of a proven heterocyclic core with strategically placed, synthetically tractable functional groups makes this fragment a valuable asset for screening against a wide range of protein targets, including kinases, proteases, and epigenetic targets.
The FBDD Workflow: A Visual Overview
The journey from a fragment hit to a lead candidate is a multi-step process. The following diagram illustrates a typical FBDD workflow, highlighting the stages where our fragment of interest would be applied.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Experimental Protocols: Application in Practice
The following protocols provide detailed, step-by-step methodologies for the key stages of an FBDD campaign utilizing (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Protocol 1: Fragment Library and Assay Plate Preparation
Objective: To prepare a high-quality, assay-ready fragment library plate containing (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride for primary screening.
Rationale: Proper handling and quality control of the fragment library are paramount to ensure data integrity. The use of a hydrochloride salt enhances solubility, minimizing the risk of compound precipitation which can lead to false positives or negatives.
Assay buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)
Acoustic liquid handler (e.g., Echo®) or manual multichannel pipette
Low-volume, non-binding 384-well microplates
Plate sealer
Procedure:
Stock Solution Preparation:
Accurately weigh the required amount of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
Vortex thoroughly until the compound is fully dissolved.
Store the stock solution at -20°C in a desiccated environment.
Intermediate Plate Preparation:
Thaw the stock solution at room temperature.
Using a liquid handler or calibrated pipette, dilute the stock solution with DMSO to create an intermediate concentration (e.g., 10 mM) in a master plate.
Assay Plate Stamping:
Using an acoustic liquid handler, transfer a precise volume (e.g., 50 nL) of the 10 mM fragment stock into the wells of a 384-well assay plate.
This will result in a final screening concentration of 100 µM in a final assay volume of 50 µL, with a final DMSO concentration of 1%.
Include appropriate controls:
Negative Control: Wells containing only DMSO.
Positive Control: Wells containing a known binder to the target protein.
Plate Sealing and Storage:
Seal the assay-ready plates with an appropriate plate sealer.
Store at -20°C until use.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein by detecting changes in mass on the sensor chip surface.
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its ability to detect the weak binding affinities typical of fragment-protein interactions (μM to mM range).[1]
Materials:
SPR instrument (e.g., Biacore™, ProteOn™)
Sensor chip (e.g., CM5, suitable for amine coupling)
Target protein (highly pure, >95%)
Amine coupling kit (EDC, NHS, ethanolamine)
Assay-ready fragment plates (from Protocol 1)
Running buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
Protein Immobilization:
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level (e.g., 8,000-10,000 Response Units, RU).
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
Fragment Screening:
Equilibrate the system with running buffer.
Inject the fragments from the assay-ready plate over the target and reference flow cells. A typical injection would be a 60-second association phase followed by a 120-second dissociation phase.
The final fragment concentration in the running buffer should be in the range of 100-200 µM.
Data Analysis:
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
A binding "hit" is identified if a fragment shows a concentration-dependent response that is significantly above the background noise.
For (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a positive result would be a clear, rectangular-shaped sensorgram indicative of a specific binding event.
Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography
Objective: To confirm the binding of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and determine its precise binding mode within the target protein.
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides unequivocal proof of binding and reveals the specific atomic interactions, which is crucial for guiding the subsequent structure-based drug design and fragment evolution phase.[12]
Co-crystallization: Mix the target protein with a 5-10 fold molar excess of the fragment prior to setting up crystallization trials.
Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment (e.g., 1-10 mM) in a cryoprotectant-containing solution and soak the apo-crystals in this solution for a defined period (minutes to hours).
Crystal Harvesting and Data Collection:
Harvest the crystals and flash-cool them in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom in the fragment can be advantageous for phasing, using its anomalous scattering signal.
Structure Determination and Analysis:
Process the diffraction data and solve the crystal structure.
Carefully analyze the resulting electron density map to confirm the presence and orientation of the (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride fragment in the binding site.
Identify key interactions (e.g., hydrogen bonds from the amine, halogen bonds from the bromine, hydrophobic interactions from the methyl group) between the fragment and protein residues.
From Hit to Lead: The Path Forward
The structural information gleaned from crystallography is the blueprint for the next phase: fragment evolution.
Caption: Synthetic evolution pathways for the fragment hit.
Based on the binding mode, medicinal chemists can design and synthesize new analogues by "growing" the fragment into unoccupied pockets of the binding site. The bromine atom is an excellent handle for introducing new functionality via established cross-coupling reactions.[13][14] The primary amine allows for the straightforward formation of amides to probe for additional hydrogen bond interactions. This iterative process of design, synthesis, and testing, guided by structural biology and computational chemistry, is the core of the hit-to-lead phase, ultimately transforming a millimolar affinity fragment into a potent, selective, and drug-like preclinical candidate.
Conclusion
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride serves as an archetypal fragment for modern drug discovery campaigns. Its adherence to the principles of FBDD, combined with the privileged nature of its pyridine core and the synthetic utility of its functional groups, makes it a powerful tool for identifying high-quality starting points against a diverse array of biological targets. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively integrate this and similar fragments into their drug discovery pipelines, accelerating the journey towards novel therapeutics.
References
Basu, A., & Wos, J. A. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 596(21), 2761-2785. [Link]
Javed, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(22), 6868. [Link]
Guisot, N., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(8), 958-965. [Link]
Kumar, A., & Singh, P. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(18), 13265-13291. [Link]
Pro-Active. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]
Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 11(43), 26848-26875. [Link]
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-666. [Link]
PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]
Appavoo, D., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. [Link]
ResearchGate. (n.d.). Fragment-based drug discovery: A graphical review. Retrieved from [Link]
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2998-3009. [Link]
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]
Taylor & Francis Online. (n.d.). What makes a good fragment in fragment-based drug discovery? Retrieved from [Link]
R Discovery. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
PubMed. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (n.d.). Fragment Based Drug Design: A Review. Retrieved from [Link]
Lead Sciences. (n.d.). (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]
Application Notes and Protocols: (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[2] The strategic functionalization of the pyridine ring with reactive handles allows for extensive exploration of the chemical space around this core, enabling the fine-tuning of inhibitor properties.
This guide focuses on the application of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride , a versatile, yet specific, building block for the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 3-position offers a prime site for carbon-carbon or carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. Concurrently, the methanamine group at the 2-position provides a nucleophilic handle for amide bond formation or other derivatizations, allowing for the construction of inhibitors with diverse pharmacophores. The methyl group at the 5-position can contribute to favorable hydrophobic interactions within the target kinase's active site.
While specific, detailed public-domain syntheses for this exact isomer are not as extensively documented as for some of its isomers, its structural motifs are present in a variety of kinase inhibitors. This document provides a detailed, representative protocol for the utilization of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride in a synthetic workflow targeting kinases, based on established and reliable synthetic methodologies for analogous compounds.
Core Synthetic Strategy: A Dual-Functionalization Approach
The synthetic utility of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride lies in its two distinct reactive sites: the bromo group and the primary amine. A robust synthetic strategy, therefore, involves the sequential or orthogonal functionalization of these two positions. A common and effective approach is to first utilize the bromine atom for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a larger, often heterocyclic, moiety. This is followed by the derivatization of the primary amine, typically through an amide bond formation, to introduce a second key binding element.
Representative Protocol: Synthesis of a Putative Kinase Inhibitor via Suzuki-Miyaura Coupling and Amidation
This protocol details a representative two-step synthesis of a hypothetical kinase inhibitor from (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. The chosen reaction sequence is a Suzuki-Miyaura coupling followed by an amide coupling, both of which are cornerstone reactions in modern medicinal chemistry.
Part 1: Suzuki-Miyaura Coupling of (3-Bromo-5-methylpyridin-2-YL)methanamine with a Heterocyclic Boronic Acid
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[3] In this step, the bromine atom on the pyridine ring is replaced with a heterocyclic moiety, a common feature in many kinase inhibitors that often interacts with the solvent-exposed region of the ATP-binding pocket.
Application Note: Strategies and Protocols for Amide Bond Formation with (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
For: Researchers, scientists, and drug development professionals. Introduction The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in a vast array of pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in a vast array of pharmaceuticals.[1][2] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[3] This application note provides a detailed experimental guide for the formation of an amide bond using a specific, functionalized building block: (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
This particular amine presents unique considerations. The presence of a pyridine ring can influence the nucleophilicity of the primary amine, and its delivery as a hydrochloride salt necessitates careful selection of bases to ensure the free amine is available for reaction. We will explore several robust coupling methodologies, offering detailed protocols and the scientific rationale behind the choice of reagents and conditions.
Understanding the Core Reaction: Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with most complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile.[1] This is achieved through the use of "coupling reagents."
Key Components of a Successful Amide Coupling Reaction:
Carboxylic Acid: The acyl donor.
Amine: The nucleophile, in this case, (3-Bromo-5-methylpyridin-2-YL)methanamine (as the free base).
Coupling Reagent: Activates the carboxylic acid.
Base: Neutralizes the amine salt and any acidic byproducts generated during the reaction.
Solvent: A suitable medium that dissolves all reactants.
Choosing the Right Coupling Strategy
Several classes of coupling reagents are available, each with its own mechanism, advantages, and disadvantages. The choice of reagent can significantly impact reaction efficiency, yield, and the purity of the final product. For a substrate like (3-Bromo-5-methylpyridin-2-YL)methanamine, which may exhibit reduced nucleophilicity due to the electronic effects of the pyridine ring, more potent coupling agents are often preferred.
Coupling Reagent Class
Examples
Mechanism of Action
Advantages
Disadvantages
Carbodiimides
EDC, DCC, DIC
Forms an O-acylisourea intermediate.[4] Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions.[5]
Cost-effective, readily available. EDC byproducts are water-soluble, simplifying workup.[6]
Can lead to racemization of chiral carboxylic acids.[1] DCC can form insoluble dicyclohexylurea byproduct which can be difficult to remove.
Onium Salts (Aminium/Uronium)
HATU, HBTU, TBTU
Forms a highly reactive OAt- or OBt-active ester.[7]
High reactivity, fast reaction times, low rates of racemization.[6] Particularly effective for sterically hindered or electron-deficient amines.[8]
Higher cost, potential for side reactions if not used correctly. Some can be sensitizers.[9]
Phosphonium Salts
PyBOP, BOP
Similar to onium salts, forms an active ester intermediate.
Forms a mixed anhydride with the carboxylic acid.[10]
Excellent for preventing racemization.[11] Byproducts are water-soluble, leading to easy purification.[10][12] Considered a "green" reagent.[13]
May require slightly longer reaction times than onium salts.
Given the potential for lower reactivity of the aminopyridine substrate, HATU and T3P® represent excellent starting points for protocol development due to their high reactivity and favorable side-product profiles.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many coupling reagents and bases are corrosive, irritants, or sensitizers.[9][14] Review the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust and generally high-yielding method suitable for a wide range of substrates, including those that may be sterically hindered or electronically deactivated.[2][7]
Safe Handling and Storage of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride: Application Notes and Protocols for Research and Drug Development Professionals
This document provides a comprehensive guide to the safe handling and storage of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS No. 1257535-62-8), a key intermediate in pharmaceutical research and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide to the safe handling and storage of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS No. 1257535-62-8), a key intermediate in pharmaceutical research and drug development. Given the limited publicly available safety data for this specific compound, this guide synthesizes information from structurally similar brominated and methylated pyridine derivatives to establish best practices. Researchers must exercise caution and treat this compound as potentially hazardous. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Section 1: Compound Identification and Hazard Assessment
(A structural representation would be included here in a formal document)
1.2. Anticipated Hazard Profile
Based on data from structurally related compounds, (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is anticipated to present the following hazards.[2]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
GHS Hazard Pictograms (Anticipated) :
(Pictograms for "Harmful" and "Irritant" would be displayed here)
Signal Word (Anticipated): Warning
Section 2: Prudent Laboratory Practices and Engineering Controls
A multi-layered approach to safety, combining robust engineering controls with diligent personal practices, is essential when working with this compound.
2.1. The Primacy of Ventilated Enclosures
All manipulations of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure to airborne particulates or potential vapors. The causality is straightforward: the fume hood's constant airflow directs contaminants away from the user's breathing zone, providing a critical barrier against respiratory irritation and systemic toxicity.
2.2. Workflow for Safe Handling in a Fume Hood
Caption: Workflow for handling (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is non-negotiable. The following protocol is based on the anticipated hazards and best practices for handling pyridine derivatives.
3.1. Recommended PPE
Protection Type
Specific Recommendations
Rationale
Hand Protection
Nitrile or neoprene gloves. Avoid latex gloves.
Provides chemical resistance against pyridine and its derivatives.[4]
Eye and Face Protection
Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.
Protects against splashes that can cause serious eye irritation.
Skin and Body Protection
Chemical-resistant lab coat.
Protects against skin contact, which can be irritating and potentially toxic.
Respiratory Protection
Not typically required when used in a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Pyridine derivatives can cause respiratory irritation.[2]
3.2. Donning and Doffing Procedure
Proper donning and doffing of PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[5]
Light and Moisture: Protect from light and moisture to prevent degradation.
Section 5: Emergency Procedures
Rapid and informed response to an emergency can significantly mitigate harm.
5.1. Exposure Response
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact
Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.2. Spill Response Protocol
A risk assessment should be conducted for any spill to determine the appropriate response.
Small Spills (in a fume hood):
Ensure appropriate PPE is worn.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills (or any spill outside a fume hood):
Evacuate the immediate area.
Alert laboratory personnel and the institutional safety officer.
Prevent entry into the affected area.
Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.
Section 6: Waste Disposal
All waste containing (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride must be treated as hazardous waste.
Solid Waste: Collect in a designated, labeled, and sealed container.
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Never dispose of this compound down the drain.
References
Capot Chemical Co., Ltd. (n.d.). MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]
Lead Sciences. (n.d.). (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
Technical Support Center: Purification of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Welcome to the technical support center for the purification of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield in your experiments.
Introduction to Purification Challenges
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a substituted pyridine derivative, and like many compounds in this class, its purification can present unique challenges. The presence of a basic aminomethyl group and a substituted pyridine ring can lead to issues such as difficult crystallization, co-purification of related impurities, and degradation under certain conditions. This guide will walk you through a systematic approach to purification, focusing on recrystallization as the primary method, with insights into chromatographic techniques and impurity profiling.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. The following table outlines common problems, their potential causes, and actionable solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Product Fails to Crystallize
- Incorrect solvent choice (product is too soluble).- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal lattice formation.
- Screen a wider range of solvents or solvent mixtures (e.g., ethanol/ether, methanol/ethyl acetate, isopropanol/water).- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Perform a preliminary purification step (e.g., acid-base extraction) to remove impurities.
Oily Precipitate Forms Instead of Crystals
- The boiling point of the solvent is too high, causing the product to "oil out".- The cooling rate is too fast.- High concentration of impurities.
- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Redissolve the oil in a larger volume of hot solvent and attempt recrystallization again.- Consider a pre-purification step to remove impurities.
Low Recovery of Purified Product
- The product has significant solubility in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Incomplete precipitation.
- Use a minimal amount of hot solvent for dissolution.- Wash the collected crystals with a small amount of ice-cold solvent.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- After collecting the initial crop of crystals, concentrate the mother liquor to obtain a second crop.
Discolored Product (e.g., yellow or brown)
- Presence of colored impurities from the synthesis.- Oxidation or degradation of the product or impurities.
- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure the purification process is carried out promptly after synthesis to minimize degradation.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Persistent Impurities in NMR/LC-MS
- Co-crystallization of an impurity with a similar structure.- Ineffective purification method for the specific impurity.
- Consider an alternative purification technique such as column chromatography.- For acidic or basic impurities, an acid-base extraction may be effective.- If the impurity is a diastereomer, chiral chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride?
A1: Impurities can originate from starting materials, side-reactions, or degradation. Based on the synthesis of related brominated pyridine derivatives, potential impurities could include:
Unreacted starting materials: Such as 2-amino-3-methylpyridine or its precursors.
Over-brominated or under-brominated species: Molecules with different numbers of bromine atoms on the pyridine ring.
Positional isomers: Bromine or methyl groups at different positions on the pyridine ring.
Byproducts from diazotization reactions: If a Sandmeyer-type reaction is used to introduce the bromine.[1]
Oxidation products: The aminomethyl group or the pyridine ring can be susceptible to oxidation.
Q2: I am struggling with recrystallization. What is a good starting point for solvent screening?
A2: For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point. We recommend screening the following single and mixed solvent systems:
Alcohols: Ethanol, methanol, isopropanol.
Alcohol/Ether mixtures: Dissolve in a minimal amount of hot alcohol and add an ether (e.g., diethyl ether or MTBE) dropwise until turbidity persists, then reheat to clarify and cool slowly.
Alcohol/Ester mixtures: Similar to the above, using ethyl acetate as the anti-solvent.
Aqueous alcohols: Isopropanol/water or ethanol/water mixtures can be effective. The hydrochloride salt form generally increases aqueous solubility.[2]
Q3: Can I purify the free base and then convert it back to the hydrochloride salt?
A3: Yes, this is an excellent strategy, particularly if you have organic-soluble impurities. The process involves:
Dissolving the crude hydrochloride salt in water.
Basifying the aqueous solution with a suitable base (e.g., NaOH, K2CO3) to a pH above the pKa of the amine, which will precipitate the free base.[1]
Extracting the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).
Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and concentrating.
The free base can then be purified by column chromatography or recrystallization.
To reform the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, methanol) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).
Q4: My compound streaks on a silica gel TLC plate. How can I get good separation with column chromatography?
A4: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this:
Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol can be added to the mobile phase to suppress the interaction with silica.
Use a different stationary phase: Alumina (basic or neutral) can be a better choice for the purification of basic compounds.
Purify as the free base: The free base is generally less polar than the hydrochloride salt and may chromatograph more effectively.
Q5: How should I store the purified (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride?
A5: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation and degradation.
Experimental Protocol: Recrystallization
This protocol provides a general workflow for the recrystallization of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. The choice of solvent is critical and should be determined by preliminary solubility tests.
Objective: To purify crude (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride by recrystallization to remove impurities.
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture determined from screening)
Erlenmeyer flasks
Hot plate with stirring capability
Condenser
Buchner funnel and filter flask
Filter paper
Ice bath
Procedure:
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Add a minimal excess of solvent to prevent premature crystallization.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow for Purification
Caption: A flowchart for troubleshooting the purification of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization process.
References
Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters. Retrieved from [Link]
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
Google Patents. (n.d.). Bromination of pyridine derivatives.
Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine.
PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]
Google Patents. (n.d.). Synthetic method of 2-chloromethylpyridine hydrochloride.
ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]
Google Patents. (n.d.). Bromination of pyridine derivatives.
PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
Cynor Laboratories. (n.d.). 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3). Retrieved from [Link]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving (3-Bromo-5-methylpyridin-2-YL)m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve successful outcomes in your synthetic endeavors. As Senior Application Scientists, we combine technical expertise with practical field insights to help you understand the "why" behind experimental phenomena and guide you toward logical solutions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address common problems encountered during the Suzuki coupling of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Question 1: I am observing a significant amount of a byproduct corresponding to the debrominated starting material, (5-methylpyridin-2-yl)methanamine. What is causing this, and how can I prevent it?
Answer:
The formation of the debrominated product is a common side reaction known as hydrodehalogenation (or simply dehalogenation). This occurs when the aryl halide substrate is reduced, replacing the bromine atom with a hydrogen atom.
Root Causes and Mechanistic Insight:
Dehalogenation can be initiated at the oxidative addition step in the catalytic cycle. After the palladium(0) catalyst inserts into the carbon-bromine bond to form an arylpalladium(II) intermediate, this intermediate can react with a hydride source in the reaction mixture. The subsequent reductive elimination of the aryl group and the hydride regenerates the palladium(0) catalyst and releases the dehalogenated product.[1]
Several factors can contribute to the generation of hydride species:
Amine Bases or Solvents: The use of amine bases (e.g., triethylamine) or alcoholic solvents can be a source of hydrides through β-hydride elimination from the amine or alcohol coordinated to the palladium center.[1]
Water: Water can also serve as a proton source, contributing to the dehalogenation pathway.
Boronic Acid Decomposition: In some cases, the decomposition of the boronic acid can generate species that lead to the formation of palladium hydrides.
Troubleshooting Strategies:
Choice of Base:
Avoid Amine Bases: If you are using an amine-based base, switch to an inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] These are less likely to generate hydride species.
Base Strength: The strength of the base is crucial. A base that is too strong can promote side reactions, while one that is too weak will result in a slow or incomplete reaction. A screening of different inorganic bases is often recommended.
Solvent System:
Aprotic Solvents: Employ anhydrous aprotic solvents like dioxane, THF, or toluene to minimize the presence of proton sources. While a small amount of water is often necessary for the Suzuki reaction to proceed, excessive water can exacerbate dehalogenation.
Ligand Selection:
Electron-Rich, Bulky Ligands: The use of electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[3] These ligands promote the reductive elimination of the desired product.
Reaction Temperature:
Lower the Temperature: Higher temperatures can sometimes favor side reactions. If possible, try running the reaction at a lower temperature for a longer period.
Question 2: My primary side product is the homocoupled boronic acid (biaryl derived from the boronic acid). What leads to this, and what are the mitigation strategies?
Answer:
The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling . This side reaction consumes your boronic acid, reduces the yield of the desired product, and can complicate purification.
Root Causes and Mechanistic Insight:
Homocoupling is often promoted by the presence of palladium(II) species and oxygen in the reaction mixture.[1][4] The generally accepted mechanism involves the reaction of the boronic acid with a Pd(II) species, leading to the formation of a diarylpalladium intermediate which then undergoes reductive elimination to yield the homocoupled product and Pd(0).[4]
Key contributors to homocoupling include:
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.[4]
Slow Oxidative Addition: If the oxidative addition of the aryl bromide to the Pd(0) catalyst is slow, the catalyst may be more susceptible to oxidation by trace oxygen, leading to an increase in Pd(II) concentration and subsequent homocoupling.
Troubleshooting Strategies:
Rigorous Degassing:
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).
Solvent Degassing: Thoroughly degas all solvents before use. Common methods include bubbling with an inert gas for an extended period or the freeze-pump-thaw technique.
Catalyst and Ligand Choice:
Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] can sometimes be advantageous over Pd(II) sources [e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂] as it eliminates the initial reduction step which can be a source of side reactions.
Appropriate Ligand: A suitable ligand that promotes rapid oxidative addition of the aryl bromide can help to keep the concentration of "free" Pd(0) low and minimize its oxidation.
Reaction Additives:
Reducing Agents: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[4] However, this should be done cautiously to avoid reduction of the aryl bromide.
Question 3: I am observing a significant amount of protodeboronation of my boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation is the protonolysis of the carbon-boron bond of the boronic acid, resulting in the formation of an arene (Ar-H) from the boronic acid (Ar-B(OH)₂).[5] This is a very common side reaction in Suzuki couplings, especially with heteroaromatic boronic acids.
Root Causes and Mechanistic Insight:
Protodeboronation is highly dependent on the reaction pH, temperature, and the electronic nature of the boronic acid.[1][5] Both acid- and base-catalyzed pathways exist. For heteroaromatic boronic acids, the presence of a basic nitrogen atom can lead to the formation of zwitterionic species that are particularly prone to rapid protodeboronation.[5]
Troubleshooting Strategies:
Choice of Boron Reagent:
Boronic Esters: Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids can significantly suppress protodeboronation.[5] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.
Base and Solvent Selection:
Milder Base: A very strong base can accelerate protodeboronation. Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
Anhydrous Conditions: Minimize the amount of water in the reaction, as it is a proton source.
Reaction Temperature and Time:
Lower Temperature: Higher temperatures accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.
Shorter Reaction Times: Prolonged reaction times can lead to increased decomposition of the boronic acid.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the Suzuki coupling of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Q1: My starting material is a hydrochloride salt. How does this affect the reaction, and do I need to perform a separate neutralization step?
A1: The hydrochloride salt of your amine will react with the base in the reaction mixture. This has two main implications:
Base Stoichiometry: You will need to use at least one extra equivalent of base to neutralize the hydrochloride salt and generate the free amine in situ. It is crucial to account for this in your experimental setup. Failure to do so will result in a basicity that is too low for the catalytic cycle to proceed efficiently.
In Situ Neutralization: A separate neutralization step is generally not necessary and can often be disadvantageous.[7] Performing the neutralization in situ is a common and effective strategy. The choice of base is important; a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is usually sufficient to both neutralize the hydrochloride and facilitate the Suzuki coupling.[2]
Q2: The aminomethyl group at the 2-position of my pyridine substrate seems to be causing issues. Could it be interfering with the catalyst?
A2: Yes, the 2-(aminomethyl)pyridine moiety is a known chelating ligand for transition metals, including palladium. This can indeed influence the outcome of your Suzuki coupling.
Potential Effects of Chelation:
Catalyst Inhibition: The bidentate coordination of the pyridine nitrogen and the aminomethyl nitrogen to the palladium center can form a stable five-membered ring, which may deactivate the catalyst by preventing it from participating in the catalytic cycle.
Altered Reactivity: Chelation can alter the electronic properties and steric environment of the palladium center, potentially slowing down key steps like oxidative addition or reductive elimination.
Strategies to Mitigate Chelation Effects:
Ligand Choice: Employing a strongly coordinating, bulky monodentate ligand (e.g., Buchwald-type ligands) can compete with the substrate for coordination sites on the palladium, thereby reducing catalyst inhibition.
Protecting the Amine: While often less desirable due to the extra synthetic steps, protection of the primary amine (e.g., as a Boc-carbamate) would prevent its coordination to the palladium center.
Use of a Pre-catalyst: Some pre-catalysts are designed to be more resistant to inhibition by coordinating substrates.
Q3: What are the expected electronic and steric effects of the substituents on my pyridine ring, and how might they influence the reaction?
A3: The substitution pattern of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride will have a combined electronic and steric influence on the reactivity of the C-Br bond.
Electronic Effects:
The pyridine ring itself is electron-deficient, which generally makes the C-Br bond more susceptible to oxidative addition compared to a bromobenzene derivative.
The methyl group at the 5-position is weakly electron-donating, which slightly increases the electron density of the ring.
The aminomethyl group at the 2-position is also electron-donating. The net effect of these substituents will influence the overall electron density at the carbon bearing the bromine.
Steric Effects:
The aminomethyl group at the 2-position and the bromo group at the 3-position create a sterically hindered environment around the reaction center. This steric hindrance can slow down the oxidative addition step. The use of bulky phosphine ligands is often beneficial in such cases as they can promote the reaction despite the steric hindrance.[8][9]
Q4: Can you provide a general starting protocol for the Suzuki coupling of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride?
A4: The following is a general protocol that can serve as a starting point. Optimization will likely be necessary for your specific boronic acid.
Experimental Protocol:
Reaction Setup: To a flame-dried Schlenk flask, add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv - this includes one equivalent for the hydrochloride neutralization and two for the coupling).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Suzuki Coupling
Parameter
Recommendation
Rationale
Palladium Source
Pd₂(dba)₃ or a Buchwald pre-catalyst
Pd(0) source avoids in situ reduction issues; pre-catalysts are often more active.
Ligand
SPhos, XPhos, or RuPhos
Bulky, electron-rich ligands are effective for challenging substrates.[3]
Base
K₃PO₄ or Cs₂CO₃ (3 equivalents)
Strong, non-nucleophilic inorganic bases are generally effective.[2] Extra equivalent needed for hydrochloride.
Solvent
Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O
Common solvent systems for Suzuki couplings. Ratio may need optimization.
Temperature
80-110 °C
A good starting range; may need adjustment based on reactivity.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the main reaction pathway and common side reactions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Major side reaction pathways in Suzuki-Miyaura coupling.
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalysed Cross-Coupling Reactions in Current Organic Synthesis; 2014. [Link]
Wagaw, S.; Buchwald, S. L. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. J. Org. Chem.1996 , 61 (21), 7240–7241. [Link]
Al-Zoubi, R. M. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Adv.2016 , 6, 84363-84367. [Link]
Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc.2016 , 138 (29), 9145–9157. [Link]
Thompson, A. E.; Hughes, D. L.; Lindsley, C. W. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Lett.2002 , 43 (38), 6859-6862. [Link]
Celebi, N.; Kayan, C.; Aydemir, M.; Gasanov, R. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules2013 , 18 (7), 8343-8366. [Link]
ResearchGate. Structures of some 2,3,5‐trisubstituted pyridines with biological activities and of the valuable terpyridine building block 7. [Link]
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
Berhault, A.; et al. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Eur. J. Org. Chem.2019 , 2019, 2380-2384. [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
Wallace, D. J.; et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2003 , 7 (4), 519–524. [Link]
American Chemical Society. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. [Link]
CoLab. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. [Link]
Kirchhoff, J. H.; Netherton, M. R.; Hill, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc.2002 , 124 (46), 13662–13663. [Link]
Bryce, M. R.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005 , 70 (4), 1235–1241. [Link]
Dreher, S. D.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chem. Sci.2018 , 9, 5706-5711. [Link]
Roughley, S. D.; Jordan, A. M. The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; 2016. [Link]
ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? [Link]
Kim, Y. H.; et al. A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Bull. Korean Chem. Soc.2010 , 31, 353-356. [Link]
Leonori, D.; et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2020 , 142, 11115-11121. [Link]
Navarro, O.; Kaur, H.; Mahjoor, P.; Nolan, S. P. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004 , 69 (9), 3173–3180. [Link]
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligands and factors that affect catalyst performance. J. Am. Chem. Soc.2002 , 124, 1162-1163. [Link]
Paz, J.; et al. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorg. Chem.2022 , 61 (34), 13458–13473. [Link]
Tomanová, P.; et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2017 , 82 (1), 157–169. [Link]
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
Al-Zoubi, R. M. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts2017 , 7 (5), 145. [Link]
Wang, C.; et al. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Nat. Catal.2018 , 1, 609-616. [Link]
Avanthay, M.; et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. 2021 . [Link]
Beaulieu, C.; et al. Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. Org. Biomol. Chem.2014 , 12, 935-940. [Link]
ResearchGate. (PDF) Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. [Link]
Biscoe, M. R.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Org. Lett.2009 , 11 (8), 1773–1775. [Link]
Technical Support Center: Optimizing Reaction Conditions for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
< Welcome to the technical support center for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...
Author: BenchChem Technical Support Team. Date: February 2026
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Welcome to the technical support center for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile building block. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental design.
Introduction: Understanding Your Reagent
(3-Bromo-5-methylpyridin-2-YL)methanamine is a trifunctional pyridine derivative. To effectively use this reagent, it is crucial to understand the reactivity of its key features:
The Bromo Group (C3-Br): This is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its position on the electron-deficient pyridine ring influences its reactivity.
The Aminomethyl Group (C2-CH₂NH₂): A primary amine that acts as a nucleophile or a base. In its hydrochloride salt form, the amine is protonated (-CH₂NH₃⁺Cl⁻), rendering it non-nucleophilic until a base is added. This feature can be used to protect the amine during a reaction at the bromo position.
The Pyridine Ring: The nitrogen atom in the ring makes it electron-deficient and weakly basic. It can coordinate to metal catalysts, sometimes influencing the reaction outcome.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.[1] However, it necessitates the use of a sufficient amount of base to liberate the free amine if its nucleophilicity is required.
The most common application for this reagent is as an aryl halide partner in cross-coupling reactions. Low yield, no reaction, or the formation of side products are frequent challenges.
FAQ 1: My Suzuki-Miyaura coupling reaction with (3-Bromo-5-methylpyridin-2-YL)methanamine is giving low to no yield. What are the likely causes and how can I fix it?
Low or no conversion in Suzuki couplings is a classic issue that can almost always be traced back to one of three areas: the catalyst's health, the reaction conditions, or the reagents' quality.[2][3]
Answer:
A systematic troubleshooting approach is essential.[2] Let's break down the potential culprits.
1. Inactive Catalytic System: The heart of the reaction is the active Pd(0) species.
Cause: The Pd(II) precatalyst (e.g., Pd(OAc)₂) is not being efficiently reduced to Pd(0), or the active catalyst is decomposing.[2][4] The presence of oxygen can deactivate the catalyst.[5]
Solution:
Ensure an Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and maintain the reaction under a positive pressure of nitrogen or argon.[2][5]
Precatalyst Choice: Modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts) are often more reliable as they form the active Pd(0) species more cleanly and efficiently.[6]
Ligand Selection: The ligand stabilizes the Pd(0) center and facilitates key steps in the catalytic cycle.[7] For electron-deficient bromopyridines, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points.[8]
2. Suboptimal Reaction Conditions:
Cause: The chosen base, solvent, or temperature may not be suitable for this specific substrate. The base is critical for activating the boronic acid for transmetalation.[5]
Solution: A screening approach is often necessary. Start with a robust set of conditions and vary one parameter at a time.
Parameter
Recommended Starting Point
Alternatives for Optimization
Rationale
Palladium Source
Pd₂(dba)₃ (1-2 mol%) or a G3 Precatalyst (1-2 mol%)
Bulky, electron-rich ligands are often required for challenging substrates.[8]
Base
K₃PO₄ or K₂CO₃ (2-3 equivalents)
Cs₂CO₃, NaOtBu
The choice of base is critical and highly substrate-dependent.[9][10]
Solvent
1,4-Dioxane/H₂O (e.g., 10:1)
Toluene/H₂O, DMF/H₂O
Solvent affects solubility and catalyst stability.[11]
Temperature
80-100 °C
60-120 °C
Higher temperatures can overcome activation barriers but may also lead to decomposition.
3. Reagent Purity and Stoichiometry:
Cause: The boronic acid may have degraded (protodeboronation is a common side reaction), or moisture may be present.[10] The stoichiometry of the boronic acid is also important.
Solution:
Use fresh, high-purity boronic acid. A slight excess (1.2-1.5 equivalents) is often used to drive the reaction to completion.[11]
Ensure your amine starting material is fully neutralized if you intend for it to be a spectator. The hydrochloride will consume one equivalent of base. Add an additional equivalent of base to account for this.
Below is a workflow diagram to guide your troubleshooting process for a low-yielding Suzuki coupling.
Caption: A logical workflow for troubleshooting Suzuki reactions.
FAQ 2: I'm attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation (C-Br bond replaced by C-H). How can this be minimized?
Hydrodehalogenation is a persistent side reaction in many palladium-catalyzed couplings, especially with electron-deficient pyridines.[12]
Answer:
This side reaction arises from a competing pathway in the catalytic cycle. Instead of the desired reductive elimination to form the C-N bond, a β-hydride elimination can occur from the palladium-amido complex, which is followed by reductive elimination to give the hydrodehalogenated pyridine and an imine.[13][14]
To minimize this, you need to favor the C-N reductive elimination pathway.
1. Ligand Choice is Critical:
Mechanism: Bulky ligands promote reductive elimination by increasing the steric hindrance around the metal center, making the transition state for C-N bond formation more favorable.
Recommendation: Switch to ligands specifically designed to promote C-N coupling and suppress side reactions. Josiphos-type ligands or bulky biarylphosphine ligands like tBuXPhos are often superior for these substrates.[8]
2. Base Selection:
Mechanism: The base can influence the concentration and nature of the active catalyst and intermediates. Very strong bases like NaOtBu can sometimes promote side reactions.[12]
Recommendation: While NaOtBu is a common choice, consider screening weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄.[12] This may require a higher reaction temperature but can provide a cleaner reaction profile.
3. Temperature and Reaction Time:
Mechanism: The activation energy for hydrodehalogenation may be different from that of the desired coupling.
Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction closely by LC-MS to find the optimal point where product formation is maximized and side product formation is minimal.
Caption: Competing pathways in Buchwald-Hartwig amination.
Section 2: Handling, Stability, and Synthesis FAQs
FAQ 3: My (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride seems to be degrading over time or is inconsistent between batches. What are the best practices for handling and storage?
Answer:
Amine hydrochloride salts are generally stable, but they can be susceptible to degradation, especially if impure.[15][16]
Hygroscopicity: Like many salts, this compound can absorb moisture from the air. Water can affect the accuracy of weighing and may be detrimental to moisture-sensitive reactions. Store the compound in a desiccator over a drying agent (e.g., Drierite or P₂O₅).
Light and Air Sensitivity: While generally stable, some amine salts can be sensitive to light and air over long periods, potentially leading to discoloration or the formation of oxides.[15] Store in a tightly sealed, amber glass vial in a cool, dark place. For long-term storage, flushing the vial with an inert gas like argon before sealing is recommended.
Free Base Instability: If you generate the free base of the amine for a reaction, it is best to use it immediately. Primary aminomethylpyridines can be less stable than their salt forms and may be more prone to oxidation or side reactions.
FAQ 4: I need to perform a reaction with the aminomethyl group, but the bromo-substituent is interfering. How can I selectively react with the amine?
Answer:
This is a classic chemoselectivity problem. The key is to choose reaction conditions that favor reaction at the amine while leaving the C-Br bond untouched.
Acylation/Sulfonylation: The aminomethyl group can be easily acylated (e.g., with an acid chloride or anhydride) or sulfonylated (e.g., with a sulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These reactions are typically fast at room temperature or below and do not affect the aryl bromide. Remember to use at least two equivalents of base: one to neutralize the hydrochloride salt and one to scavenge the acid byproduct (e.g., HCl) of the reaction.
Reductive Amination: The amine can be reacted with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaCNBH₃).[17] This is a mild and highly selective method for forming secondary or tertiary amines that will not disturb the bromo group.
Experimental Protocol: General Procedure for N-Acetylation
This protocol provides a self-validating system for selectively reacting at the amine position.
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 equiv) and a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 equiv) dropwise. Stir for 10 minutes. Self-Validation Point: At this stage, the free amine is generated. A small aliquot can be taken, quenched, and analyzed by TLC or LC-MS to confirm the disappearance of the salt and appearance of the free base.
Acylating Agent: Add acetyl chloride (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
This guide provides a starting point for troubleshooting and optimizing your reactions. Remember that every substrate pairing is unique, and intelligent, systematic screening is the key to success in cross-coupling chemistry.[6]
References
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
ResearchGate. (n.d.). Optimization parameters for the Suzuki-Mivaura cross- coupling between.... Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... Retrieved from [Link]
Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet. Retrieved from [Link]
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.... Retrieved from [Link]
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
PubMed. (n.d.). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Retrieved from [Link]
University of Minnesota Digital Conservancy. (2021). UNDERSTANDING THE STABILITY OF SALTS AND COCRYSTALS IN A DRUG PRODUCT ENVIRONMENT. Retrieved from [Link]
Navigating the Chemical Stability of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride: A Technical Guide
Welcome to the technical support center for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound under various experimental conditions. Given the limited direct literature on this specific molecule, this document synthesizes foundational chemical principles with data from analogous structures to offer a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride at room temperature?
As a hydrochloride salt, (3-Bromo-5-methylpyridin-2-YL)methanamine is generally expected to be a crystalline solid with good stability under standard laboratory conditions (room temperature, protected from light and moisture). The protonation of the primary amine to form the hydrochloride salt enhances its stability by reducing the nucleophilicity of the amine, thereby minimizing its reactivity. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dark, and dry place.
Q2: How is the stability of the compound anticipated to change in acidic solutions?
The hydrochloride salt form indicates inherent stability in moderately acidic aqueous solutions. The primary amine will be protonated (as an ammonium salt), which protects it from participating in many degradation reactions. However, under forcing acidic conditions (e.g., concentrated strong acids like HCl or H₂SO₄, especially with heating), two potential degradation pathways should be considered:
Hydrolysis of the Bromine Atom: While the pyridine ring is electron-deficient, prolonged exposure to strong acid at elevated temperatures could potentially lead to the hydrolysis of the bromo group to a hydroxyl group, forming (3-hydroxy-5-methylpyridin-2-yl)methanamine. This is generally a slow process for aryl halides.
Ring Degradation: Extremely harsh acidic conditions could lead to the degradation of the pyridine ring itself, though this is less likely under typical experimental protocols.[1]
Q3: What are the potential stability issues when working with (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride under basic conditions?
Exposure to basic conditions will neutralize the hydrochloride salt, liberating the free base form of (3-Bromo-5-methylpyridin-2-YL)methanamine. The free primary amine is more nucleophilic and reactive, introducing several potential instabilities:
Oxidation: The free amine can be susceptible to oxidation, especially if exposed to air (oxygen) for extended periods. This can lead to the formation of various oxidation products.
Intermolecular Reactions: The nucleophilic amine could potentially react with the electrophilic carbon of the C-Br bond of another molecule, leading to dimerization or polymerization, particularly at elevated temperatures.
Reaction with Solvents: If dissolved in reactive solvents, the free amine could participate in side reactions.
Hydrolysis of the Bromine Atom: In the presence of a strong base (e.g., NaOH, KOH) and heat, nucleophilic aromatic substitution can occur, replacing the bromo group with a hydroxyl group.
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps & Rationale
Appearance of new, unexpected peaks in HPLC analysis after storage in acidic solution.
Acid-catalyzed degradation.
1. Analyze by LC-MS: Identify the mass of the new peaks to hypothesize their structure. A mass difference of -16 Da could indicate debromination, while a mass difference of -79 Da followed by +17 Da would suggest hydrolysis of the bromo group to a hydroxyl group. 2. Reduce Acid Concentration and Temperature: If possible, use the lowest effective acid concentration and maintain samples at a low temperature (e.g., 4°C) to minimize hydrolysis.
Discoloration (e.g., turning yellow or brown) of the compound when in a basic solution or as the free base.
Oxidation of the free amine.
1. Work under an inert atmosphere: When handling the free base, use an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them before use can reduce oxidative degradation.
Low recovery of the compound after work-up from a basic solution.
Formation of polar degradation products or insoluble polymers.
1. Analyze all phases: Check both the organic and aqueous layers for your compound and potential degradation products during extraction. 2. Modify work-up: Minimize the time the compound is in a basic solution. Consider a milder base or a biphasic reaction system to protect the product.
Inconsistent results in biological assays.
Degradation of the compound in the assay buffer.
1. Assess buffer stability: Perform a time-course experiment where the compound is incubated in the assay buffer, and its concentration is monitored by HPLC. 2. Adjust buffer pH: If degradation is observed, consider if the assay can be performed at a more favorable pH. If not, prepare fresh solutions of the compound immediately before use.
Experimental Protocols for Stability Assessment
To empirically determine the stability of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.
Protocol 1: Acidic and Basic Hydrolysis
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Sample Preparation:
Acidic Condition: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
Basic Condition: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
Neutral Condition: Add an aliquot of the stock solution to purified water.
Stress Conditions: Incubate the prepared samples at a controlled temperature (e.g., 60°C).
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
Sample Quenching:
Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
Neutralize the basic samples with an equivalent amount of 0.1 M HCl.
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector to observe any changes in the UV spectrum and an MS detector to identify the mass of any new peaks.
Data Presentation
Condition
Time (hours)
Parent Compound (%)
Major Degradant 1 (%)
Major Degradant 2 (%)
Mass Balance (%)
0.1 M HCl, 60°C
0
100
0
0
100
24
48
0.1 M NaOH, 60°C
0
100
0
0
100
24
48
Water, 60°C
0
100
0
0
100
24
48
This table should be populated with your experimental data.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways under forced acidic and basic conditions.
Caption: Hypothesized major degradation pathway under strong acidic conditions.
Caption: Potential degradation pathways of the free base under basic conditions.
Concluding Remarks
The stability of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is intrinsically linked to the pH of its environment. While stable as a salt, its reactivity increases significantly in its free base form. The information and protocols provided in this guide are intended to equip researchers with the necessary tools to anticipate potential stability issues, troubleshoot experimental challenges, and design robust studies. We strongly recommend performing forced degradation studies to understand the specific stability profile of this molecule in your experimental systems.
References
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, [Link].[2][3]
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, [Link].[4][5]
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, [Link].[6]
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, [Link].[7]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, [Link].[8]
Degradation of Pyridines in the Environment. ResearchGate, [Link].[1]
Troubleshooting guide for reactions involving (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Welcome to the technical support center for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS: 1257535-42-4).[1] This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS: 1257535-42-4).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions involving this versatile building block. The question-and-answer format is structured to directly address specific experimental challenges, offering explanations for the underlying chemistry and providing actionable protocols.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: What are the key chemical properties and stability considerations for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride?
A1: (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a solid, typically appearing as a light yellow to off-white powder.[2][3] It is a halogenated nitrogen heterocycle containing a primary amine, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a hydrochloride salt, it is generally more stable and less prone to degradation than the corresponding free base. However, it is important to store it in a cool, dry place, away from moisture, acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent decomposition.[4] The compound has a molecular weight of 237.525 g/mol and the molecular formula C7H9BrN2.HCl.[1]
Q2: I am experiencing low yields in my Suzuki coupling reaction with (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. What are the common causes and how can I optimize the reaction?
A2: Low yields in Suzuki-Miyaura cross-coupling reactions involving bromopyridine derivatives can stem from several factors.[5][6][7] The primary amine on your starting material can complicate the reaction by coordinating to the palladium catalyst, potentially leading to catalyst deactivation.
Troubleshooting Flowchart for Low Yield in Suzuki Coupling:
Caption: General workflow for amide bond formation.
Detailed Recommendations:
Neutralization: Add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 2 equivalents) to the reaction mixture to liberate the free amine.
Coupling Reagents: Use standard peptide coupling reagents such as HATU, HOBt/EDCI, or T3P. These reagents are generally effective and minimize side reactions.
Solvent: Aprotic solvents like DMF, DCM, or acetonitrile are suitable. Ensure the solvent is anhydrous.
Temperature: Most amide couplings proceed well at room temperature. If the reaction is slow, gentle heating to 40-50 °C may be beneficial.
Purification and Analysis
Q5: What are the best methods for purifying the products of reactions involving (3-Bromo-5-methylpyridin-2-YL)methanamine?
A5: The purification strategy will depend on the properties of your product. However, some general guidelines apply for pyridine-containing molecules.
[8]
Column Chromatography: This is a common and effective method.
Stationary Phase: Silica gel is standard. If your product is acid-sensitive, you can use neutralized silica gel (washed with a triethylamine solution) to prevent degradation on the column.
[9] * Eluent: A gradient of ethyl acetate in hexanes or DCM in methanol is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and recovery of basic pyridine compounds.
Crystallization: If your product is a solid, recrystallization can be an excellent purification technique.
[9] * Solvent Screening: Test a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. [9]Common solvents include ethanol, isopropanol, and ethyl acetate/hexanes mixtures.
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification by acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to extract the product into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product with an organic solvent.
Q6: Which analytical techniques are most suitable for characterizing (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and its reaction products?
A6: A combination of spectroscopic and chromatographic methods is recommended for unambiguous characterization.
[10]
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts and coupling constants will confirm the pyridine ring substitution pattern and the presence of the methyl and aminomethyl groups.
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the starting material and the reaction products. [10][11]A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., formic acid or ammonium acetate) is a good starting point.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amine and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.
[10]
References
MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. (n.d.). Capot Chemical Co., Ltd.
3-Bromo-2-chloro-5-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
3-Bromo-5-chloro-4-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. Retrieved from [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]
CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof. (n.d.). Google Patents.
4-Bromopyridine. (2025). ResearchGate. Retrieved from [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025). ResearchGate. Retrieved from [Link]
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (n.d.). NIH. Retrieved from [Link]
Adamantylation of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from [Link]
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]
Top 10 Troubleshooting Guide Tableting. (n.d.). Biogrund. Retrieved from [Link]
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. Retrieved from [Link]
Amide Bond Formation and Peptide Coupling. (2025). ResearchGate. Retrieved from [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. Retrieved from [Link]
US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
How to Troubleshoot a Reaction. (2026). University of Rochester. Retrieved from [Link]
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (n.d.). ACS Publications. Retrieved from [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed. Retrieved from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
Technical Support Center: Synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Plausible Synthetic Pathway
The synthesis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride can be approached through a multi-step process. A common and logical route involves the initial synthesis of a substituted pyridine ring, followed by functionalization at the 2-position, and subsequent conversion to the desired aminomethyl group. Below is a representative workflow that forms the basis for our troubleshooting guide.
Caption: A plausible synthetic workflow for (3-Bromo-5-methylpyridin-2-YL)methanamine HCl.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield or Multiple Products in the Initial Bromination Step (A → B)
Q: My initial bromination of 2-Amino-5-methylpyridine is resulting in a low yield of the desired 3-bromo isomer and multiple unidentified spots on my TLC. What is happening and how can I fix it?
A: This is a common issue arising from the strong activating effect of the amino group, which can lead to over-bromination or reaction at undesired positions. The pyridine ring itself has a complex reactivity pattern, and substituents dramatically influence the regioselectivity of electrophilic substitution.[1][2]
Causality & Solution:
Protect the Amino Group: The primary issue is the high reactivity of the amino group. An effective strategy is to temporarily protect it as an amide, for instance, by reacting 2-amino-5-methylpyridine with acetic anhydride to form the corresponding acetamide.[3] This moderately deactivating group directs the bromination primarily to the desired 3-position and prevents over-bromination. The protecting group can be easily removed later under acidic or basic conditions.
Control Reaction Conditions:
Brominating Agent: Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine to have better control over the reaction.
Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Solvent: A non-polar solvent like CCl₄ or a polar aprotic solvent like acetonitrile can be suitable.
Experimental Protocol: Amide-Directed Bromination
To a solution of 2-amino-5-methylpyridine in acetonitrile, add acetic anhydride and a few drops of sulfuric acid.[3]
Stir the mixture at 60 °C until the starting material is consumed (monitor by TLC).
Cool the reaction mixture and slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature below 30°C.
Stir for 2-4 hours at room temperature.
Quench the reaction with a solution of sodium thiosulfate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
The resulting N-(3-bromo-5-methylpyridin-2-yl)acetamide can then be hydrolyzed back to the amine using aqueous HCl.
Issue 2: Poor Yield in the Sandmeyer Reaction (B → C)
Q: I am struggling to convert 2-Amino-3-bromo-5-methylpyridine to 2,3-Dibromo-5-methylpyridine. My yield is consistently low.
A: The Sandmeyer reaction, while powerful, is notoriously sensitive to reaction conditions, particularly temperature control during diazotization and the purity of the starting amine.
Causality & Solution:
Temperature Control is Critical: The formation of the diazonium salt requires low temperatures, typically between -5 to 5 °C, to prevent its decomposition.[4] The temperature must be carefully maintained throughout the addition of sodium nitrite.
Purity of Starting Material: The starting amine must be pure. Impurities can interfere with the diazotization process.
Acid Concentration: The reaction is typically carried out in a strong acid like HBr. Ensure the concentration is sufficient to fully dissolve the amine salt and generate nitrous acid in situ.
Copper(I) Bromide Quality: The CuBr catalyst should be fresh or properly stored to ensure its activity.
Suspend 2-Amino-3-bromo-5-methylpyridine in an aqueous solution of HBr (e.g., 48%).
Cool the mixture to -5 °C in an ice-salt bath.
Add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5 °C.[5] Stir for an additional 30 minutes.
In a separate flask, prepare a solution of CuBr in HBr.
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.
Extract the product, wash, and purify by chromatography or distillation.
Issue 3: Failure or Low Yield in the Cyanation Step (C → D)
Q: The conversion of 2,3-Dibromo-5-methylpyridine to the 2-cyano derivative is not working. What are the key parameters to control?
A: Nucleophilic substitution of a halogen on a pyridine ring can be challenging. The 2-position is more activated towards nucleophilic attack than other positions.[2] However, the reaction often requires a catalyst and specific conditions.
Causality & Solution:
Choice of Cyanide Source and Catalyst: While CuCN is commonly used (Rosenmund-von Braun reaction), it often requires high temperatures. A more modern and often higher-yielding approach is to use a palladium-catalyzed cyanation with Zn(CN)₂ as the cyanide source.
Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or NMP are typically required. The reaction temperature will depend on the chosen method but is often elevated (100-150 °C).
Degassing: For palladium-catalyzed reactions, it is crucial to degas the solvent and reaction mixture to prevent oxidation of the catalyst.
Issue 4: Unwanted Side Reactions During Nitrile Reduction (D → E)
Q: When reducing the nitrile group, I am getting a complex mixture of products, and my desired primary amine yield is low.
A: The reduction of a nitrile to a primary amine can be complicated by the formation of secondary and tertiary amine byproducts. This occurs when the initially formed primary amine reacts with the intermediate imine.
Causality & Solution:
Choice of Reducing Agent:
Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Raney Nickel or a Palladium catalyst (Pd/C) under a hydrogen atmosphere can give high yields of the primary amine.[6] The addition of ammonia can help suppress the formation of secondary amines.
Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is effective for this transformation. However, it requires strictly anhydrous conditions and careful workup.
Reaction Conditions:
For catalytic hydrogenation, solvent choice (e.g., methanol or ethanol with ammonia) and pressure of H₂ are key parameters to optimize.
For LiAlH₄ reductions, the reaction is typically run in anhydrous ethers like THF or diethyl ether at reflux.
Experimental Protocol: Catalytic Hydrogenation of Nitrile
Dissolve 3-Bromo-2-cyano-5-methylpyridine in methanol saturated with ammonia.
Add a catalytic amount of Raney Nickel or 10% Pd/C.
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
Stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.
Filter the catalyst through a pad of Celite® and concentrate the filtrate.
The crude amine can then be converted to its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: My starting material, 2-Amino-5-methylpyridine, appears discolored. Can I still use it?A1: Aminopyridines can discolor over time due to oxidation. While slight discoloration may not be an issue, significant darkening could indicate the presence of impurities that may affect subsequent reactions. It is recommended to purify the starting material by recrystallization or column chromatography if its purity is in doubt.
Q2: I am having trouble with the final salt formation step. My product is oily and won't crystallize.A2: "Oiling out" during crystallization is a common problem when the solubility of a compound is exceeded at a temperature above its melting point.[7] To resolve this:
Ensure Anhydrous Conditions: The presence of water can inhibit crystallization. Use anhydrous solvents and dry your crude amine thoroughly before this step.
Solvent Choice: Use a solution of HCl in an anhydrous solvent like diethyl ether or 1,4-dioxane.
Slow Addition: Add the HCl solution slowly to a cooled solution of the amine.
Use a Co-solvent: If the product oils out, try redissolving it by gentle warming and adding a small amount of a "good" solvent (e.g., a little methanol) before allowing it to cool slowly again.[7]
Q3: Is it possible to perform a reductive amination directly from a 3-Bromo-5-methyl-2-formylpyridine precursor?A3: Yes, this is an excellent alternative route. If you synthesize the corresponding aldehyde, a direct reductive amination with ammonia (or a protected form of ammonia) using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is a very effective method for forming the primary amine.[8][9] This route can sometimes be cleaner and avoid the use of highly toxic cyanide reagents.
Q4: I am observing debromination in some of my reaction steps. How can I prevent this?A4: Debromination, or hydrodehalogenation, is a known side reaction, especially in palladium-catalyzed reactions or during reductions.[10] To minimize it:
In Reductions: Use milder reducing agents if possible. For catalytic hydrogenations, carefully screen catalysts and conditions. Sometimes, specific catalysts are less prone to promoting dehalogenation.
In Cross-Coupling: If you are performing subsequent cross-coupling reactions on the bromo-substituted product, the choice of ligand, base, and solvent is critical to favor the desired coupling over debromination.[10]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield synthesis.
Summary of Key Reaction Parameters
Step
Key Reaction
Reagents & Conditions
Typical Yield
Potential Issues
A → B
Bromination
NBS, Acetonitrile, RT
70-85%
Over-bromination, low regioselectivity
B → C
Sandmeyer
NaNO₂, HBr, CuBr, -5 to 5 °C
60-75%
Diazonium salt decomposition, low purity
C → D
Cyanation
Pd(dppf)Cl₂, Zn(CN)₂, DMF, 120 °C
75-90%
Incomplete reaction, catalyst deactivation
D → E
Nitrile Reduction
H₂ (50 psi), Raney Ni, NH₃/MeOH
80-95%
Formation of secondary/tertiary amines
E → F
Salt Formation
HCl in dry ether or dioxane, 0 °C
>95%
Oiling out, incomplete precipitation
References
VCU Technology. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]
O'Hara, F., et al. (2017). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives. Retrieved from [Link]
Wiley Online Library. (2014). ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. Retrieved from [Link]
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
American Chemical Society. (2026). Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis. Retrieved from [Link]
Sakamoto, T., et al. (n.d.). Reductive Amination of Ethynylpyridines with Sodium Cyanoborohydride. Tohoku University Institutional Repository. Retrieved from [Link]
Reddit. (2024). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]
National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Lead Sciences. (n.d.). (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
ResearchGate. (2008). ChemInform Abstract: Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. Retrieved from [Link]
Schmalz, H.-G., et al. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Retrieved from [Link]
SlideShare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material. Retrieved from [Link]
MDPI. (n.d.). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Retrieved from [Link]
Preventing decomposition of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride during workup
Technical Support Center: (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for the workup and purification of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate the challenges associated with this and structurally similar compounds.
Q1: I'm observing significant product loss and discoloration during the workup of (3-Bromo-5-methylpyridin-2-YL)methanamine. What's causing the decomposition?
This is a common issue stemming from the inherent reactivity of the free amine form of your compound. While the hydrochloride salt is generally stable, the neutral (3-Bromo-5-methylpyridin-2-YL)methanamine, generated during a basic aqueous workup, is susceptible to several degradation pathways:
Oxidation: The primary aminomethyl group, especially when adjacent to a pyridine ring, can be sensitive to atmospheric oxygen. This can lead to the formation of imines, amides, or other oxidized impurities, which are often colored.
Chelation and Catalyzed Decomposition: The 2-aminomethylpyridine moiety is a classic bidentate chelating ligand. Trace metal impurities (e.g., from reagents or reaction vessels) can form complexes that may catalyze decomposition pathways.
High pH Instability: While a basic environment is necessary to deprotonate the ammonium salt and extract the free amine into an organic solvent, prolonged exposure to strong bases can promote side reactions. The ionization state of a drug molecule can change with pH, leading to different degradation pathways[1].
The key takeaway is that the free amine is an unstable intermediate that should be handled quickly and under controlled conditions.
Q2: What are the initial signs of decomposition I should look for?
Early detection can save your batch. Be vigilant for these signs:
Color Change: The most obvious sign is a change in the color of your organic or aqueous layers during extraction, often turning yellow, brown, or even dark red.
TLC Analysis: Spot a sample of your organic layer on a TLC plate. The appearance of new, often lower Rf spots or streaking that weren't present in the initial reaction mixture is a clear indicator of decomposition.
Emulsion Formation: While not always indicative of decomposition, persistent emulsions during extraction can increase the contact time between the unstable free amine and the aqueous phase, thereby exacerbating degradation.
Q3: How do pH and temperature specifically impact the stability during extraction?
Both pH and temperature are critical control parameters. Their effects are interconnected:
pH: A sufficiently basic pH is required to ensure complete deprotonation of the amine hydrochloride for efficient extraction into the organic phase. However, a pH that is too high (e.g., using 2M NaOH) can accelerate decomposition. A mild base, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), provides a pH (around 8-11) that is adequate for deprotonation without being overly harsh.
Temperature: Chemical reactions, including degradation pathways, are typically accelerated at higher temperatures[2]. Performing the basic extraction at reduced temperatures (0-5 °C) significantly slows down the rate of oxidation and other side reactions. At lower temperatures, pH plays a more significant role in stability, but this effect lessens as the temperature rises above 70 °C[2].
The interplay between these factors is summarized in the table below.
Parameter
Condition
Risk of Decomposition
Rationale
pH
High (>12)
High
Harsh conditions can catalyze side reactions.
Mild (8-11)
Low
Sufficient for deprotonation, minimizes base-catalyzed degradation.
Temperature
Ambient (~25°C)
Moderate to High
Increases reaction rates of decomposition pathways.
Reduced (0-5°C)
Low
Significantly slows kinetics of unwanted side reactions.
Recommended Workup Protocol to Minimize Decomposition
This protocol is designed to minimize the time the free amine spends in solution and to control the critical parameters of temperature and pH.
Step-by-Step Methodology
Initial Quench & Cooldown:
Once the reaction is complete, cool the reaction vessel to 0-5 °C using an ice-water bath.
If applicable, quench the reaction by slowly adding a pre-chilled solution (e.g., water or saturated ammonium chloride) while maintaining the low temperature.
Solvent Removal (if necessary):
If the reaction solvent is miscible with water (e.g., THF, Acetonitrile), remove it under reduced pressure without heating. It is crucial to keep the material cold.
Controlled Basification & Extraction:
Add the crude residue to a separation funnel containing a pre-chilled organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)) and pre-chilled saturated aqueous NaHCO₃ solution.
Gently invert the funnel to mix. Avoid vigorous shaking which can introduce excessive air and promote emulsion formation.
Quickly separate the organic layer.
Perform a second extraction on the aqueous layer with fresh, cold organic solvent to ensure full recovery.
Washing and Drying:
Combine the organic layers and wash once with pre-chilled brine (saturated aq. NaCl). This helps to break up any minor emulsions and remove bulk water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is sufficient and allow it to work for 5-10 minutes at low temperature.
Isolation of the Hydrochloride Salt:
Filter the drying agent and wash it with a small amount of cold organic solvent.
To the filtrate, add a stoichiometric amount (1.0-1.1 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring at 0 °C.
The hydrochloride salt should precipitate. If it does not, you can try adding an anti-solvent like heptane or pentane to induce precipitation.
Stir the resulting slurry for 30 minutes at 0 °C.
Final Product Collection:
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold diethyl ether or pentane to remove any residual soluble impurities.
Dry the product under high vacuum. Store the final product sealed and in a dry environment, at room temperature is generally acceptable for the salt form[3].
Workflow Diagram
// Node Definitions
Start [label="Reaction Complete", fillcolor="#F1F3F4", fontcolor="#202124"];
Cool [label="Cool to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quench [label="Quench Reaction\n(Pre-chilled Solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Extract [label="Extract with Cold DCM/EtOAc\n& Cold Sat. NaHCO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Separate [label="Separate Organic Layer", fillcolor="#FBBC05", fontcolor="#202124"];
Wash [label="Wash with Cold Brine", fillcolor="#FBBC05", fontcolor="#202124"];
Dry [label="Dry over Na₂SO₄", fillcolor="#FBBC05", fontcolor="#202124"];
Filter [label="Filter Drying Agent", fillcolor="#FBBC05", fontcolor="#202124"];
Precipitate [label="Add HCl in Ether/Dioxane\nat 0 °C", fillcolor="#34A853", fontcolor="#FFFFFF"];
Isolate [label="Filter & Wash Solid", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Dry Product Under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"];
// Critical Control Point Nodes
CCP1 [label="CRITICAL:\nMaintain Low Temp", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8];
CCP2 [label="CRITICAL:\nUse Mild Base & Work Quickly", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8];
Q4: My compound is extremely sensitive, and even the recommended protocol results in some decomposition. What else can I do?
If extreme sensitivity is an issue, you may need to avoid the free-basing step altogether.
Strategy 1: Direct Crystallization/Precipitation: If your reaction solvent is suitable (e.g., a non-polar solvent where the HCl salt is insoluble), you might be able to precipitate the product directly by adding an ethereal HCl solution to the crude reaction mixture (after initial filtration of any solids). This is highly dependent on the solubility properties of your starting materials and byproducts.
Strategy 2: Solid Phase Extraction (SPE): For small-scale purifications, a cation exchange SPE cartridge can be used.
Load the crude, acidified reaction mixture onto a pre-conditioned strong cation exchange (SCX) cartridge.
Wash the cartridge with a non-basic solvent (e.g., methanol) to remove neutral impurities.
Elute your desired amine using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).
Immediately evaporate the solvent and redissolve in a minimal amount of solvent (e.g., DCM) and precipitate the HCl salt as described in the main protocol. This drastically reduces the compound's contact time with basic conditions.
Q5: Could the bromine atom on the pyridine ring be causing issues?
Yes, although it is less common than amine oxidation, the bromine on the pyridine ring can be reactive under certain conditions. Brominated pyridines can undergo nucleophilic substitution, though this typically requires harsh conditions or specific activation[4]. During a workup, the main concern would be reaction with a highly nucleophilic species if one were present. However, for a standard basic workup, the instability of the aminomethyl side-chain is the far more probable cause of decomposition.
Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]
Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. Published June 1, 2019. Available from: [Link]
YouTube. Troubleshooting Amine Systems. Published March 18, 2021. Available from: [Link]
ScienceDirect. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Available from: [Link]
ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Published August 6, 2025. Available from: [Link]
PubMed. Degradation of brominated polymeric flame retardants and effects of generated decomposition products. Published April 8, 2019. Available from: [Link]
Lead Sciences. (5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Available from: [Link]
Google Patents. US8440703B2 - Methods of using sustained release aminopyridine compositions.
AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Published October 15, 2024. Available from: [Link]
Google Patents. EP2422782A1 - Methods of Using Sustained Release Aminopyridine Compositions.
MDPI. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Published June 8, 2024. Available from: [Link]
ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available from: [Link]
MDPI. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Available from: [Link]
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Published August 8, 2025. Available from: [Link]
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Published July 6, 2021. Available from: [Link]
Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. Published November 15, 2021. Available from: [Link]
PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
Google Patents. US20100204470A1 - method for salt preparation.
MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Available from: [Link]
PubMed. 2-Hydroxynaphthalene-1-carbaldehyde- and 2-(aminomethyl)pyridine-based Schiff base Cu(II) complexes for DNA binding and cleavage. Available from: [Link]
MDPI. Effect of Temperatures on Polyphenols during Extraction. Published February 17, 2022. Available from: [Link]
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Published May 27, 2022. Available from: [Link]
PubMed Central. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]
Technical Support Center: HPLC Analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS No: 1257535-42-4).[1][2][3] This resource is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (CAS No: 1257535-42-4).[1][2][3] This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development and troubleshooting, structured in a practical question-and-answer format.
The primary challenge in analyzing this molecule is its chemical nature. As a substituted pyridine with a primary amine, it is a basic compound.[4][5][6] Basic compounds are notoriously prone to interacting with residual silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing), variable retention, and overall poor chromatography.[7][8][9][10] This guide will equip you with the knowledge to overcome these challenges and develop a robust, reliable analytical method.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for column and mobile phase selection for this analyte?
A1: For a polar, basic compound like (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a modern, high-purity, end-capped C18 or a polar-embedded column is the recommended starting point. These columns are designed to minimize interactions with residual silanols.[8]
A typical starting point for method development is outlined in the table below. This reversed-phase approach is generally suitable for pyridine-containing compounds.[11]
Table 1: Recommended Starting HPLC Conditions
Parameter
Recommended Setting
Rationale & Key Considerations
Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH, YMC-Pack ODS-AQ)
A C18 phase provides good hydrophobic retention. A column with advanced end-capping or a polar-embedded group is critical to shield basic analytes from surface silanols, improving peak shape.[8][12][13]
Mobile Phase A
0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water
An acidic mobile phase (pH ~2.5-3.5) is crucial. It protonates the basic analyte, ensuring a single ionic form, and suppresses the ionization of acidic silanol groups on the column, which is a primary cause of peak tailing.[9][14] TFA can also act as an ion-pairing agent, further improving peak shape.[15][16][17]
Mobile Phase B
Acetonitrile (ACN) or Methanol (MeOH)
ACN is generally preferred as it has a lower viscosity and UV cutoff.
Gradient
5% to 95% B over 15-20 minutes
A broad gradient is ideal for initial screening to determine the approximate elution conditions before optimizing for resolution and run time.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 - 40 °C
Elevated temperature can improve efficiency and reduce mobile phase viscosity, but should be used with caution if the analyte is thermally labile.
Detection (UV)
~260 - 270 nm
Pyridine-containing structures typically have strong UV absorbance in this region.[5][18] A full UV scan of the analyte standard is recommended to determine the precise absorption maximum (λmax).
Injection Vol.
5 - 10 µL
Keep the injection volume low initially to prevent column overload, which can cause peak fronting.
Q2: Why is my peak for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride tailing severely?
A2: Peak tailing is the most common issue for basic analytes and is almost always caused by secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[7][8][10] This interaction provides an alternative retention mechanism to the primary reversed-phase mode, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
To fix this, you must disrupt this secondary interaction. The most effective strategies are covered in-depth in the troubleshooting section under "Problem: Poor Peak Shape."
Q3: Should I use Formic Acid or Trifluoroacetic Acid (TFA) in my mobile phase?
A3: Both are excellent choices for controlling the mobile phase pH, but they function slightly differently.
Formic Acid: A standard choice for creating an acidic mobile phase (pH ~2.7-3.7). It effectively protonates basic analytes and suppresses silanol ionization.[14] It is highly compatible with mass spectrometry (MS).
Trifluoroacetic Acid (TFA): A stronger acid (pKa ~0.23) that brings the mobile phase pH lower (~2.1).[16] Its primary advantage is that the trifluoroacetate anion acts as an ion-pairing agent. It pairs with the protonated analyte, masking its positive charge and reducing interactions with silanols.[15][17] This often results in significantly sharper peaks. However, TFA is an ion-suppressing agent and is generally not preferred for sensitive LC-MS applications, though it can be used at very low concentrations (~0.01%).[15]
Recommendation: Start with 0.1% Formic Acid. If peak tailing persists, switch to 0.05-0.1% TFA for improved peak shape in UV-based methods.[15]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak shape issues are detrimental to accurate integration and quantification. A USP tailing factor (Tf) between 0.8 and 1.5 is generally acceptable.[19]
Tailing (Tf > 1.2): As discussed, this is primarily due to silanol interactions.[10] Other causes can include column contamination, column void (a physical gap in the packing material at the inlet), or extra-column volume (excessive tubing length/diameter).[8][9]
Fronting (Tf < 0.8): This is typically caused by mass overload (injecting too much sample) or temperature mismatch between the sample solvent and the mobile phase.
Confirm the Cause: First, ensure the issue is not mass overload. Reduce the injection concentration by a factor of 10. If the peak shape improves and becomes more symmetrical, you were overloading the column.
Optimize Mobile Phase pH: The mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[20][21][22] Ensure your mobile phase pH is at least 2 pH units away from the analyte's pKa.[22] For a basic amine, this means operating at a low pH.
Action: Prepare the aqueous mobile phase with 0.1% TFA (pH ~2.1). This suppresses silanol ionization and provides ion-pairing benefits.[9][17]
Consider a Competitive Base: If tailing persists even at low pH, add a small, basic "silanol blocker" to the mobile phase.
Action: Add ~10-25 mM of triethylamine (TEA) to the mobile phase and readjust the pH to ~3.0 with phosphoric acid. The protonated TEA will preferentially interact with the active silanol sites, shielding your analyte from them.[9] Note: This is not an MS-friendly approach.
Evaluate the Column: If software solutions fail, the problem may be hardware.
Action 1 (Check for Contamination): Flush the column with a strong solvent wash sequence (e.g., Water -> Methanol -> Acetonitrile -> Isopropanol), then re-equilibrate.
Action 2 (Check for Void): If the column is older or has been subjected to pressure shocks, a void may have formed. Reverse the column and flush it at a low flow rate.[10] Sometimes this can repair the bed, but often the column needs to be replaced.
Action 3 (Switch Column Chemistry): If you are using a standard C18 column, switch to one specifically designed for polar basic compounds, such as a polar-embedded phase or a modern, exhaustively end-capped column.[12][13][23][24]
Caption: Logical workflow for diagnosing and resolving peak tailing.
Problem: Unstable Retention Times
Retention time (RT) variability compromises peak identification and method precision. According to USP <621>, the relative standard deviation (RSD) of replicate injections should be well controlled, typically <1%.[25][26][27]
Mobile Phase Preparation: Inconsistent mobile phase composition or pH. Buffers are crucial for pH stability.[8]
Temperature Fluctuations: Column temperature affects retention. Unstable ambient temperatures can cause RT drift.
Pump Performance: A poorly functioning HPLC pump will deliver an inconsistent mobile phase composition, leading to RT shifts.
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods.
Verify Mobile Phase Stability:
Action: Ensure the aqueous mobile phase is buffered. If you are using 0.1% formic acid, this acts as a buffer. If you are near the pKa of your analyte, a formal buffer system (e.g., ammonium formate) is required.[14] Always prepare mobile phases fresh and sonicate or degas to remove dissolved air.
Control Temperature:
Action: Use a thermostatted column compartment and set it to a stable temperature (e.g., 35 °C). This eliminates the influence of ambient lab temperature.
Check System Performance:
Action: Run a system pressure test. Observe the pressure ripple; excessive fluctuation can indicate pump seal issues or air bubbles. Purge the pump thoroughly.
Ensure Adequate Equilibration:
Action: For gradient methods, ensure the post-run equilibration time is sufficient. A good rule of thumb is to use an equilibration time equivalent to 10 column volumes. For a 150x4.6 mm column at 1 mL/min, this is approximately 15-20 minutes.
Problem: Poor Resolution from Impurities
Achieving adequate resolution (Rs > 2.0 is ideal) between the main peak and any impurities is critical for accurate quantitation and is a key parameter for method validation according to ICH Q2(R1) guidelines.[28][29][30][31]
Insufficient Efficiency: The column is not generating enough theoretical plates to separate closely eluting compounds.
Poor Selectivity: The mobile phase and stationary phase combination does not provide sufficient chemical differentiation between the analyte and the impurity.
Optimize the Gradient:
Action: If you have co-eluting peaks, flatten the gradient around the elution time of the main peak. For example, if your analyte elutes at 40% B, change the gradient from a linear 5-95% B to a multi-step gradient like 5-35% B in 5 min, then 35-45% B in 15 min, then ramp up to 95% B to wash the column. This gives the peaks more time to separate.
Change the Organic Modifier:
Action: If using acetonitrile, switch to methanol (or vice-versa). The different solvent properties can alter selectivity and may resolve the peaks.
Adjust the pH:
Action: Changing the mobile phase pH can dramatically alter the retention of ionizable impurities, potentially moving them away from the main analyte peak.[22] If you are at low pH, consider a high pH method (e.g., pH 9-10 with an appropriate pH-stable column) to see if the selectivity changes favorably.[14][32]
Change Stationary Phase:
Action: If mobile phase optimization is insufficient, a change in stationary phase chemistry is needed. If you are using a C18, try a Phenyl or Cyano column.[33] These offer different retention mechanisms (pi-pi interactions for Phenyl) that can provide the required selectivity.
Caption: Hierarchical strategy for improving chromatographic resolution.
References
Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022-05-20). Phenomenex.
〈621〉 CHROMATOGRAPHY. (2022-12-01). US Pharmacopeia (USP).
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Understanding the L
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HPLC Methods for analysis of Pyridine.
<621> Chromatography. (2021-11-19). US Pharmacopeia (USP).
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). FDA.
Quality Guidelines. ICH.
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Starodub.
3 Key Regulatory Guidelines for Method Valid
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
Troubleshooting Peak Shape Problems in HPLC.
Pyridine. SIELC Technologies.
What is TFA and when should I use it. Primer.
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations..
What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc..
Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?. (2020-11-09). Quora.
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12). LCGC.
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
HPLC Column Selection Guide to Help You Achieve the Best Separ
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012-11-29). Excellence in Analytical Chemistry.
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025-08-05).
Peak Tailing in HPLC. Element Lab Solutions.
Tips and Tricks of HPLC System Troubleshooting. Agilent.
Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2025-08-05).
HPLC Column Selection Guide. Chromtech.
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
3 Ideal Columns for Analyzing Polar Compounds. (2017-12-08). YMC America.
HPLC Analysis of Trifluoroacetic Acid (TFA) on Amaze TH Mixed-Mode Column.
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
the role of TFA on Reverse phase chromatography?. (2008-10-26).
Effect of mobile phase pH on reversed-phase HPLC separ
(5-bromo-3-methylpyridin-2-yl)methanamine hydrochloride. Lead Sciences.
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
A Senior Application Scientist's Comparative Guide to (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and Other Bromo-pyridyl Building Blocks in Modern Synthesis
Introduction: The Indispensable Role of Bromo-pyridyl Scaffolds In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance, with the pyridine scaffold being a ubiq...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indispensable Role of Bromo-pyridyl Scaffolds
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance, with the pyridine scaffold being a ubiquitous feature in a multitude of successful pharmaceuticals.[1][2] Bromo-pyridyl derivatives, in particular, have emerged as exceptionally valuable building blocks.[1][3] They offer a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][4] The strategic placement of a bromine atom on the pyridine ring, along with other substituents, profoundly influences the molecule's reactivity, providing chemists with a powerful toolkit for fine-tuning their synthetic strategies.
This guide provides an in-depth comparative analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride against other key bromo-pyridyl building blocks. We will delve into the structural nuances that dictate their reactivity in cornerstone synthetic reactions, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Featured Building Block: (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a tailored building block that offers multiple points for diversification. The bromine atom at the 3-position serves as a reactive site for cross-coupling, while the primary amine provides a nucleophilic center for further functionalization, and the methyl group can influence the molecule's electronic and steric properties.
Comparative Analysis of Bromo-pyridyl Building Blocks: Reactivity and Rationale
The reactivity of a bromo-pyridyl building block is not solely determined by the presence of the bromine atom but is a complex interplay of its position on the ring and the electronic effects of other substituents.
The Critical Influence of Bromine Positioning
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The efficiency of this step is highly dependent on the electronic density of the carbon atom. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates oxidative addition at the ortho (2-) and para (4-) positions.[8][9]
This leads to a general reactivity trend for simple bromopyridines in many cross-coupling reactions:
The carbon at the 3-position is less electron-deficient, making the oxidative addition to the C-Br bond at this position generally slower compared to the 2- and 4-positions.
Comparative Overview of Selected Bromo-pyridyls
Building Block
Structure
Molar Mass ( g/mol )
Key Features
(3-Bromo-5-methylpyridin-2-YL)methanamine HCl
237.52
3-bromo position offers unique regioselectivity. Primary amine allows for subsequent derivatization.
2-Bromopyridine
158.00
High reactivity at the 2-position in cross-coupling reactions.[3]
3-Bromopyridine
158.00
Lower reactivity compared to 2- and 4-isomers, allowing for selective reactions in polyhalogenated systems.[3]
Methyl group can influence steric hindrance and electronic properties.[10]
3-Bromo-5-chloropyridine
192.41
Dihalogenated, offering potential for sequential, site-selective couplings.
Performance in Key Synthetic Transformations
The true utility of these building blocks is demonstrated in their performance in widely used synthetic reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high functional group tolerance.[8][11] The reactivity of bromopyridines in this reaction is a clear illustration of the principles discussed above.
This data is illustrative and based on reported findings for similar substrates.
This protocol is a representative example and may require optimization for specific substrates.
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[11]
Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][14] This reaction is crucial in drug discovery for introducing nitrogen-containing functionalities. For bromopyridines, the choice of ligand is critical to achieve high yields and prevent side reactions.
2-Bromopyridines: Generally couple efficiently with a variety of amines. Chelating bis(diphenylphosphane) ligands like dppp in combination with Pd(OAc)₂ have shown excellent results.[15]
3-Bromopyridines: Can be more challenging substrates. The use of deuterated 3-bromopyridine-D4 has been explored for metabolic studies, with protocols adaptable from their non-deuterated analogs.[16]
Volatile Amines: Special procedures are required for low boiling point amines to achieve satisfactory to nearly quantitative yields.[15]
This protocol is adapted from a literature procedure and serves as a starting point.[10]
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with the amine (e.g., (+/-)-trans-1,2-diaminocyclohexane, 1.0 equiv), 2-bromo-6-methylpyridine (2.05 equiv), a palladium precursor (e.g., [Pd₂(dba)₃], 0.02 equiv), a phosphine ligand (e.g., (±)-BINAP, 0.04 equiv), and a strong base (e.g., NaOᵗBu, 2.8 equiv).[10]
Reaction Execution: Heat the resulting mixture to 80 °C with stirring for 4 hours.[10] Monitor the reaction by TLC or LC-MS.
Work-up and Purification: After cooling to room temperature, add diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure. The product can be further purified by recrystallization or column chromatography.[10]
Caption: Relative reactivity of bromopyridine isomers in cross-coupling.
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl or vinyl halides, creating sp²-sp carbon-carbon bonds.[17][18] This reaction is widely used in the synthesis of conjugated systems and natural products.
Substrate Scope: The reaction is compatible with a wide range of functional groups, including free alcohols and unprotected amines.[19][20]
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[17][20]
Reactivity: Similar to other cross-coupling reactions, 2-bromopyridines tend to be more reactive than 3-bromopyridines.[18]
This protocol is adapted from a procedure for functionalized pyridines.[20]
Reaction Setup: To a degassed solution of the bromo-pyridyl substrate (1.1 equiv) in a mixture of THF and Et₃N, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[20]
Alkyne Addition: After further degassing, add the terminal alkyne (1.0 equiv) dropwise.
Reaction Execution: Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Caption: Structural comparison of bromo-pyridyl building blocks.
Conclusion: Strategic Selection of Bromo-pyridyl Building Blocks
The selection of an appropriate bromo-pyridyl building block is a critical decision in the design of a synthetic route. While 2- and 4-bromopyridines offer higher intrinsic reactivity in many essential cross-coupling reactions, 3-bromo isomers provide an avenue for achieving alternative substitution patterns and can be invaluable in the context of regioselective synthesis.
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride stands out as a highly functionalized building block. Its 3-bromo substitution pattern, combined with the presence of a primary amine and a methyl group, presents a unique combination of reactivity and potential for diversification. The primary amine can be used to introduce a wide variety of side chains or to construct larger heterocyclic systems, making this reagent particularly attractive for the generation of compound libraries in lead optimization campaigns. Understanding the principles of reactivity outlined in this guide will enable researchers to harness the full synthetic potential of this and other bromo-pyridyl building blocks, accelerating the pace of innovation in both pharmaceutical and materials science.
References
Time information in Pasuruan, ID. (n.d.). Google.
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]
BenchChem Technical Support Team. (2025).
The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Sigma-Aldrich.
BenchChem. (2025). A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. BenchChem.
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP. [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints.
BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. BenchChem.
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.).
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.).
On the nucleophilic derivatization of 4,7-dibromo-[10][19]thiadiazolo[3,4- c ]pyridine: basis for biologically interesting species and building blocks for organic materials. (2019). ResearchGate.
ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
X-ray crystallographic analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
An In-Depth Technical Guide to the Structural Elucidation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride: A Comparative Analysis For researchers, scientists, and professionals in drug development, the precise...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural Elucidation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a substituted pyridine derivative, represents a class of compounds with significant interest in medicinal chemistry due to the versatile role of the pyridine scaffold. This guide provides a comprehensive overview of the X-ray crystallographic analysis of this target compound, offering a detailed, field-proven protocol and comparing the unique insights it provides against other common analytical techniques.
The Imperative of Atomic-Level Precision
Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement within a crystalline solid.[1] For a molecule like (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, this analysis provides unambiguous data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsional angles that define the molecule's conformation.
Stereochemistry: The absolute configuration of chiral centers, if any.
Intermolecular Interactions: A detailed map of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing. This is crucial for understanding physical properties like solubility and melting point.
Salt Formation: Direct visualization of the protonation site and the interaction between the cationic pyridinium species and the chloride anion.
This level of detail is often unattainable with other methods and is invaluable for structure-activity relationship (SAR) studies and computational modeling.
A Self-Validating Protocol for X-ray Crystallographic Analysis
While specific crystallographic data for the title compound is not publicly available, the following protocol outlines a robust, best-practice approach for the crystallization and structural analysis of a novel organic hydrochloride salt. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Part 1: Crystal Growth – The Critical First Step
The primary challenge in X-ray crystallography is obtaining a single, well-ordered crystal of suitable size and quality.[2] For organic hydrochloride salts, which are often highly soluble in polar solvents, careful selection of the crystallization method is paramount.
Experimental Protocol: Vapor Diffusion
Solvent Selection Rationale: The goal is to dissolve the compound in a "good" solvent and slowly introduce an "anti-solvent" in which it is poorly soluble. For (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a good starting point is a polar solvent like methanol or ethanol. The anti-solvent should be a less polar, miscible solvent that will gradually reduce the overall solubility of the salt. Diethyl ether or isopropyl ether are excellent candidates.[3]
Preparation:
Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent (e.g., 0.5 mL of methanol) in a small, open vial. The concentration should be near what would be used for an NMR experiment.[2]
Place this vial inside a larger, sealed jar containing a reservoir of the "anti-solvent" (e.g., 2-3 mL of diethyl ether).
Incubation: Allow the sealed jar to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent will slowly diffuse into the solution containing the compound.
Monitoring: Over hours to days, as the anti-solvent vapor dissolves into the primary solution, the solubility of the compound will decrease, leading to supersaturation and, ideally, the formation of single crystals.
Diagram of the Vapor Diffusion Crystallization Workflow
Caption: Workflow for single-crystal growth by vapor diffusion.
Part 2: Data Collection and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for analysis.[2]
Crystal Mounting: The selected crystal is carefully mounted on a loop and placed in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.
Data Collection: The crystal is rotated in a highly focused beam of X-rays (often from a synchrotron source for very small crystals). The diffracted X-rays are recorded by a detector. A full sphere of data is collected to ensure completeness.
Structure Solution: The diffraction pattern is mathematically processed to determine the unit cell dimensions and the arrangement of atoms within it. This initial model is then refined.
Structure Refinement: The atomic positions and their displacement parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
Comparative Analysis: A Multi-Technique Approach to Characterization
While X-ray crystallography provides the ultimate structural detail, it is part of a broader analytical toolkit. Other techniques provide complementary information and are often used for initial characterization or when suitable crystals cannot be obtained.[4]
Analytical Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Diffraction
Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry.[1]
Unambiguous and definitive structural determination.
Requires a single, well-ordered crystal; destructive.
NMR Spectroscopy (¹H, ¹³C)
Connectivity of atoms, chemical environment of nuclei, proton-proton proximities (NOE).[5]
Provides structural information in solution; non-destructive.
Does not provide precise bond lengths/angles or packing information.
Mass Spectrometry (MS)
Molecular weight, elemental formula (high-res), fragmentation patterns.[6]
High sensitivity, confirms molecular formula, isotopic patterns (e.g., for Br) are characteristic.[7]
Provides no information on 3D structure or connectivity.
Infrared (IR) Spectroscopy
Presence of specific functional groups (e.g., N-H, C-H, C=N).
Fast, non-destructive, good for confirming functional groups.
Provides limited information on the overall molecular skeleton.
Diagram of Analytical Techniques and Their Contributions
Caption: Complementary roles of different analytical methods.
Expected Structural Insights and Comparisons
Based on the analysis of similar substituted pyridinium structures, we can anticipate key features in the crystal structure of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride:
Hydrogen Bonding: The primary amine (-CH₂NH₃⁺) and the pyridinium N-H group are strong hydrogen bond donors. They will likely form a network of hydrogen bonds with the chloride anion (Cl⁻) and potentially with the nitrogen or bromine atoms of adjacent molecules, dictating the crystal packing.
Conformation: X-ray analysis would reveal the torsion angle between the pyridine ring and the aminomethyl side chain, providing insight into the molecule's preferred conformation in the solid state. This is information that is difficult to obtain from solution-state NMR.
In contrast, mass spectrometry would confirm the molecular formula C₇H₉BrN₂·HCl by showing the characteristic isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion peak.[7] NMR spectroscopy would confirm the substitution pattern on the pyridine ring, but it could not provide the precise bond-angle distortions that might result from steric hindrance between the bromine, methyl, and aminomethyl groups.
Conclusion
The structural elucidation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is best achieved through a synergistic approach, with single-crystal X-ray diffraction serving as the ultimate arbiter of its three-dimensional architecture. While techniques like NMR and MS are indispensable for confirming connectivity and identity, crystallography provides an unparalleled level of detail regarding conformation and intermolecular interactions. The protocols and comparative data presented in this guide offer a robust framework for researchers to approach the characterization of this and similar molecules, ensuring scientific integrity and accelerating the drug development process.
References
Google Patents. Method for salt preparation. .
Staples, R.J. Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Department of Chemistry. [Link].
Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link].
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link].
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health. [Link].
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link].
Khusnutdinova, D. F., & Gushchin, A. L. (2015). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link].
A Senior Application Scientist's Guide to (3-Bromo-5-methylpyridin-2-YL)methanamine: A Comparative Analysis of the Hydrochloride Salt and Free Base in Synthesis
For drug development professionals and synthetic chemists, the choice between using a free base or a salt form of a key intermediate is a critical decision that impacts reaction efficiency, handling, and overall process...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and synthetic chemists, the choice between using a free base or a salt form of a key intermediate is a critical decision that impacts reaction efficiency, handling, and overall process robustness. This guide provides an in-depth technical comparison of the reactivity of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and its corresponding free base. We will explore the fundamental chemical differences between these two forms and provide field-proven insights and experimental protocols to guide your synthetic strategy.
Fundamental Physicochemical and Structural Differences
(3-Bromo-5-methylpyridin-2-YL)methanamine is a versatile bifunctional building block, featuring a nucleophilic primary amine and a brominated pyridine ring suitable for cross-coupling reactions. The form in which it is used—as a free base or a hydrochloride salt—profoundly alters its physical properties and, consequently, its chemical reactivity.
The Free Base: In its free base form, the primary aminomethyl group possesses a lone pair of electrons on the nitrogen atom. This lone pair is readily available for donation, making the amine a potent nucleophile and a Brønsted-Lowry base.[1] The molecule is generally less polar and exhibits higher solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[2]
The Hydrochloride Salt: The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid.[3] The primary amine's lone pair is protonated to form an ammonium cation (-CH₂NH₃⁺Cl⁻). This transformation has several key consequences:
Loss of Nucleophilicity: The nitrogen's lone pair is engaged in a bond with a proton and is no longer available to attack electrophiles. The protonated amine is therefore not nucleophilic.[4][5]
Increased Polarity and Solubility: As an ionic salt, the hydrochloride form is significantly more polar. This typically results in higher solubility in polar solvents like water and alcohols, and poor solubility in many non-polar organic solvents.[6][7]
Enhanced Stability and Handling: Salts are generally crystalline, non-volatile solids with higher melting points compared to their free base counterparts. This often makes them easier to handle, weigh accurately, and store, contributing to a longer shelf-life.[8][9]
The relationship between the two forms is a simple acid-base equilibrium. The addition of a base to the hydrochloride salt will deprotonate the ammonium ion, liberating the free base.
Caption: Acid-Base Equilibrium of the Amine Forms.
The difference in protonation state dictates the reaction conditions required for successful transformations at either the amine or the bromopyridine moiety. We will examine two of the most common reaction types: N-acylation and Suzuki-Miyaura cross-coupling.
A. N-Acylation: A Test of Nucleophilicity
N-acylation is a fundamental transformation that relies on the nucleophilicity of the amine. Here, the difference between the free base and the salt is stark.
Free Base Reactivity: The free base reacts readily with acylating agents like acetyl chloride. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon. A scavenger base, such as triethylamine (TEA), is typically added to neutralize the HCl byproduct generated during the reaction.[10][11]
Hydrochloride Salt Reactivity: The salt form is unreactive on its own. To proceed, the amine must be deprotonated in situ. This requires the addition of at least two equivalents of a base: one to neutralize the hydrochloride salt and liberate the free base, and a second to scavenge the HCl generated from the acylation itself.[12] Failure to account for this stoichiometry is a common reason for incomplete or failed reactions.
Caption: Decision workflow for using the amine salt vs. free base.
B. Suzuki-Miyaura Cross-Coupling: Reactivity of the C-Br Bond
The Suzuki-Miyaura reaction couples the bromopyridine with an organoboron reagent to form a new C-C bond.[13][14] This reaction is catalyzed by a palladium complex and requires a base.
Free Base vs. Hydrochloride Salt: In this case, the distinction is more nuanced. The inorganic bases commonly used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are more than sufficient to deprotonate the hydrochloride salt in situ.[15] Therefore, one can often use the salt directly without adding a supplementary organic base.
However, the choice can still influence the reaction profile:
Solubility: The salt's higher polarity may be advantageous in biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water), potentially improving its concentration in the aqueous phase where the inorganic base resides.
Electronic Effects: The free aminomethyl group (-CH₂NH₂) is weakly electron-donating, while the protonated ammonium group (-CH₂NH₃⁺) is electron-withdrawing. This electronic perturbation of the pyridine ring can subtly influence the rate-determining oxidative addition step at the C-Br bond, though this effect is often secondary to the choice of catalyst, ligand, and base.[16]
Experimental Protocols & Comparative Data
The following protocols are designed to be self-validating systems for comparing the reactivity of the two forms.
Experiment 1: N-Acetylation
Objective: To compare the efficiency of N-acetylation starting from the free base versus the hydrochloride salt.
Protocol 1A: N-Acetylation of the Free Base
To a stirred solution of (3-Bromo-5-methylpyridin-2-YL)methanamine (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Add acetyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
Upon completion, quench with water. Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 1B: N-Acetylation of the Hydrochloride Salt (In Situ Deprotonation)
To a stirred suspension of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (2.2 eq).
Cool the mixture to 0 °C in an ice bath.
Add acetyl chloride (1.1 eq) dropwise.
Follow steps 4 and 5 from Protocol 1A.
Table 2: Representative Data for N-Acetylation
Parameter
Protocol 1A (Free Base)
Protocol 1B (HCl Salt)
Equivalents of TEA
1.2
2.2
Reaction Time
~2 hours
~2-3 hours
Typical Yield
>95%
>90%
Key Observation
Homogeneous reaction
Initial suspension becomes homogeneous as salt reacts
Causality
Direct reaction. Base scavenges byproduct HCl.
Stoichiometric base required for initial deprotonation.
Experiment 2: Suzuki-Miyaura Coupling
Objective: To compare the performance of the free base and hydrochloride salt in a standard Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, combine the aminopyridine starting material (free base or HCl salt, 1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
Add Pd(PPh₃)₄ (0.03 eq) as the catalyst.
Purge the vessel with an inert gas (e.g., Argon).
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 0.1 M).
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography.
Table 3: Representative Data for Suzuki-Miyaura Coupling
Parameter
Starting from Free Base
Starting from HCl Salt
Base
K₂CO₃ (2.0 eq)
K₂CO₃ (2.0 eq)
Reaction Time
~4 hours
~4-5 hours
Typical Yield
~85-90%
~80-88%
Key Observation
Substrate dissolves readily in dioxane.
Substrate may initially partition into the aqueous phase.
The inorganic base is sufficient to deprotonate the salt. Minor differences in yield or time may arise from initial solubility differences.
Authoritative Recommendations for the Synthetic Chemist
Expertise-Driven Insights:
For Amine-Centric Reactions (Acylation, Alkylation, Reductive Amination):
Free Base: The most straightforward choice. It eliminates the need for excess base and simplifies stoichiometry.
Hydrochloride Salt: Perfectly viable, but always remember to use an additional equivalent of base for the initial deprotonation. This is a non-negotiable step for achieving high conversion. The salt's superior handling properties may make it the preferred starting material for process chemistry and scale-up operations.
For C-Br Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig):
The choice is less critical from a chemical reactivity standpoint, as the reaction base typically serves to deprotonate the salt.
The decision should be based on other factors:
Handling & Stability: The salt is often superior.
Cost & Availability: Compare the price per mole of the two forms.
Solubility: Consider your specific solvent system. If you are running an anhydrous coupling, you will need to add a base to liberate the free base from the salt first.
Trustworthiness Through Self-Validation:
The protocols provided are designed to be robust. When running these reactions, monitor the consumption of starting material by TLC or LC-MS. For the N-acylation of the hydrochloride salt (Protocol 1B), if you observe incomplete conversion after 2-3 hours, it is almost certainly due to insufficient base. Adding another equivalent of triethylamine should drive the reaction to completion, validating the mechanistic principles outlined.
Conclusion
While (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and its free base are interconvertible, they are not interchangeable in practice. The free base offers direct access to the nucleophilic amine, simplifying reactions like N-acylation. The hydrochloride salt, while requiring an initial deprotonation step for amine reactivity, provides significant advantages in stability, handling, and storage. For cross-coupling reactions, the difference is less pronounced, and the choice can be guided by practical and economic considerations. By understanding the underlying chemical principles and accounting for the stoichiometry of protonation, researchers can confidently select the optimal form of this valuable intermediate to streamline their synthetic endeavors.
References
Varkey, J. T., & Valiyaveettil, S. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226. [Link]
Pearson+. (n.d.). Why are NH3 and CH3NH2 no longer nucleophiles when they are protonated? Study Prep. [Link]
Tajbakhsh, M., Hosseinzadeh, R., & Niaki, M. Y. (2005). Mild and Useful Method for N-Acylation of Amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(12), 2695-2699. [Link]
Quora. (2020). Would a protonated amine group be as effective of a nucleophile as a deprotonated Amine?[Link]
Chemistry LibreTexts. (2019). The Nucleophile. [Link]
Master Organic Chemistry. (2012). Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. [Link]
Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
A Comparative Spectroscopic Guide to (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride and Its Analogs
Introduction In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their versatile scaffold allows for fine-tuning of physicochemical and biologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical and agrochemical research, substituted pyridines represent a cornerstone of molecular design. Their versatile scaffold allows for fine-tuning of physicochemical and biological properties. (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a key building block, and understanding its structural nuances in comparison to its analogs is critical for rational drug design and development. This guide provides a comprehensive spectroscopic comparison, offering insights into how subtle structural modifications manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
It is important to note that while this guide is built upon established spectroscopic principles and data from closely related structures, obtaining certified reference spectra for the specific compounds discussed is recommended for definitive characterization. Public spectral databases do not currently house the complete datasets for the primary compound and its direct analogs. This guide, therefore, serves as both a comparative analysis and a methodological framework for researchers working with these molecules.
Molecular Structures Under Investigation
For the purpose of this guide, we will be comparing the title compound with three structurally significant analogs. These analogs have been selected to systematically explore the electronic and steric effects of the substituents on the pyridine ring.
Analog A (Demethylated): (3-Bromopyridin-2-YL)methanamine dihydrochloride
Analog B (Debrominated): (5-Methylpyridin-2-YL)methanamine hydrochloride
Analog C (Methyl replaced by Chloro): (3-Bromo-5-chloropyridin-2-yl)methanamine
¹H and ¹³C NMR Spectroscopy: A Window into the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecule's structure.
Predicted ¹H NMR Spectral Comparison
The predicted ¹H NMR chemical shifts for the aromatic protons and the aminomethyl group are presented in the table below. These predictions are based on the analysis of substituent effects (electronegativity and resonance) and data from related pyridine structures.
Proton
Compound 1 (Predicted)
Analog A (Predicted)
Analog B (Predicted)
Analog C (Predicted)
Rationale for Predicted Shifts
H4
~8.3 ppm (s)
~8.4 ppm (d)
~8.2 ppm (s)
~8.5 ppm (s)
The H4 proton is deshielded by the adjacent nitrogen and the electron-withdrawing bromine at C3. The absence of the methyl group in Analog A leads to a slight downfield shift. The absence of bromine in Analog B results in an upfield shift. The strongly electron-withdrawing chlorine in Analog C causes the most significant downfield shift.
H6
~7.8 ppm (s)
~7.9 ppm (d)
~7.6 ppm (d)
~8.0 ppm (s)
The H6 proton is deshielded by the adjacent nitrogen. The electron-donating methyl group at C5 in Compound 1 and Analog B causes a slight upfield shift compared to Analog A. The chlorine at C5 in Analog C will have a deshielding effect.
-CH₂-
~4.5 ppm (s)
~4.6 ppm (s)
~4.3 ppm (s)
~4.7 ppm (s)
The aminomethyl protons are deshielded by the adjacent pyridine ring and the protonated amino group. The electron-withdrawing substituents at C3 and C5 will have a downfield effect.
-CH₃
~2.4 ppm (s)
-
~2.3 ppm (s)
-
The methyl protons will appear in the typical benzylic region.
-NH₃⁺
Broad singlet
Broad singlet
Broad singlet
Broad singlet
The protons on the ammonium group will be a broad, exchangeable singlet.
Predicted ¹³C NMR Spectral Comparison
The predicted ¹³C NMR chemical shifts provide insight into the electronic distribution within the pyridine ring.
Carbon
Compound 1 (Predicted)
Analog A (Predicted)
Analog B (Predicted)
Analog C (Predicted)
Rationale for Predicted Shifts
C2
~158 ppm
~157 ppm
~159 ppm
~156 ppm
The carbon bearing the aminomethyl group is significantly downfield.
C3
~122 ppm
~123 ppm
~138 ppm
~120 ppm
This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect. In Analog B, the absence of bromine results in a significant downfield shift. The presence of chlorine in Analog C will also cause an upfield shift compared to an unsubstituted carbon.
C4
~140 ppm
~142 ppm
~138 ppm
~141 ppm
The chemical shift of C4 is influenced by the substituents at C3 and C5.
C5
~135 ppm
~130 ppm
~133 ppm
~137 ppm
The position of this carbon is sensitive to the nature of the substituent at this position.
C6
~148 ppm
~150 ppm
~147 ppm
~149 ppm
This carbon, adjacent to the nitrogen, appears at a characteristic downfield shift.
-CH₂-
~45 ppm
~46 ppm
~44 ppm
~47 ppm
The aminomethyl carbon's shift is influenced by the adjacent aromatic ring and the protonated amino group.
-CH₃
~18 ppm
-
~17 ppm
-
The methyl carbon appears in the typical aliphatic region.
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, making it excellent for identifying functional groups.[1]
Key IR Absorptions for (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride and its Analogs
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Significance and Comparison
N-H Stretch (Ammonium)
3200-2800 (broad)
A broad and strong absorption is expected for the N-H stretching of the primary ammonium salt (-NH₃⁺). This feature should be present in all four compounds.
Aromatic C-H Stretch
3100-3000
These absorptions are characteristic of the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch
2980-2850
These bands arise from the methyl and aminomethyl groups and will be absent in Analog A.
N-H Bend (Ammonium)
1620-1560
A medium to strong absorption is expected for the asymmetric and symmetric bending of the -NH₃⁺ group.
C=C and C=N Ring Stretch
1600-1450
Multiple bands are expected in this region corresponding to the stretching vibrations of the pyridine ring. The exact positions will be sensitive to the substitution pattern.
C-Br Stretch
650-550
A weak to medium absorption is expected for the C-Br stretch in Compound 1, Analog A, and Analog C. This will be absent in Analog B.
C-Cl Stretch
800-600
A medium to strong absorption is expected for the C-Cl stretch in Analog C.
The formation of a hydrochloride salt significantly alters the IR spectrum compared to the free base. The characteristic N-H stretching of a primary amine (two sharp bands around 3300-3500 cm⁻¹) is replaced by the broad, strong absorption of the ammonium salt.[2]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrometry Data
Compound
Molecular Formula
Molecular Weight
Key Fragmentation Patterns
Compound 1
C₇H₉BrN₂
200.00/202.00
M⁺ and [M+2]⁺ peaks in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). Loss of the aminomethyl group ([M-CH₂NH₂]⁺).
Analog A
C₆H₇BrN₂
185.98/187.98
M⁺ and [M+2]⁺ peaks in a ~1:1 ratio. Loss of the aminomethyl group.
Analog B
C₇H₁₀N₂
122.08
A single molecular ion peak. Loss of the aminomethyl group.
Analog C
C₆H₆BrClN₂
219.94/221.94/223.94
Isotopic pattern showing peaks for the presence of both bromine and chlorine.
A key diagnostic feature for bromine-containing compounds in mass spectrometry is the presence of the M+2 peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks separated by 2 m/z units with a relative intensity of approximately 1:1.[3][4]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compound and its analogs.
NMR Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.
NMR Sample Preparation and Analysis Workflow
FT-IR Sample Preparation (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.
Workflow for FT-IR Analysis using the KBr Pellet Method
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard method for the analysis of relatively small, thermally stable organic molecules.
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
The spectroscopic characterization of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and its analogs reveals a strong correlation between structure and spectral features. While a lack of publicly available experimental data necessitates a predictive approach, the principles outlined in this guide provide a robust framework for researchers to interpret their own experimental findings. The systematic removal or replacement of the bromo and methyl substituents results in predictable shifts in NMR spectra, the appearance or disappearance of characteristic IR absorption bands, and distinct isotopic patterns in mass spectra. By carefully applying these spectroscopic techniques and interpretative principles, researchers can confidently elucidate the structures of these and other related pyridine derivatives, accelerating the pace of discovery in medicinal and materials chemistry.
References
BenchChem. (2025).
Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.
Szafran, M. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 335-341.
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
A Comparative Guide to Cross-Reactivity Profiling of Novel Chemical Entities: A Case Study with (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of novel chemical entities, using (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride as an illustrative case st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of novel chemical entities, using (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride as an illustrative case study. As a novel compound with an undefined biological profile, it represents a common starting point in drug discovery campaigns. This document is intended for researchers, scientists, and drug development professionals dedicated to the principles of rigorous preclinical safety assessment.
The central thesis of this guide is that a proactive, systematic, and tiered approach to cross-reactivity profiling is not merely a regulatory hurdle but a foundational component of successful drug development. Early identification of off-target interactions is critical for mitigating safety risks, reducing late-stage attrition, and ultimately selecting drug candidates with a higher probability of clinical success.[1][2] Interactions with unintended proteins, often termed "promiscuity," are a primary cause of adverse drug reactions (ADRs), many of which are predictable with thorough secondary pharmacology studies.[2]
Part 1: The Proactive Stance - Hypothesis Generation via In Silico Profiling
Before committing to resource-intensive wet-lab screening, computational methods provide a cost-effective initial assessment of a compound's potential biological interaction space. For (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, whose primary target is unknown, in silico profiling serves to generate testable hypotheses and flag potential areas of concern.
The pyridin-2-ylmethanamine scaffold is present in compounds with diverse biological activities, including antimicrobial and anticancer effects, suggesting a broad potential for protein interactions.[3][4][5] Computational tools can refine this broad potential into a specific, ranked list of likely targets.
Key Computational Approaches:
2D/3D Chemical Similarity: This method compares the compound's structure to large databases of molecules with known biological activities (e.g., ChEMBL). Algorithms like Similarity Ensemble Approach (SEA) can predict targets by quantifying the similarity to known ligands for thousands of proteins.[6][7]
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a biological effect. The pharmacophore of our lead compound can be screened against a library of protein structures to identify potential binding sites.
Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a specific protein target. By running docking simulations against a panel of safety-relevant targets (e.g., hERG, PIM-1 kinase, various GPCRs), we can estimate binding affinity and prioritize targets for experimental validation.[5]
For our case study, let's assume in silico analysis predicts a high probability of interaction with Histamine Receptor H1 (HRH1) as a primary target and flags potential off-target activity at Dopamine Receptor D2 (DRD2) and Serotonin Transporter (SERT) . This hypothesis forms the basis of our experimental design.
Part 2: A Tiered Experimental Workflow for Off-Target Identification
A phased approach to in vitro safety pharmacology allows for the efficient allocation of resources, focusing comprehensive testing on the most promising candidates.[1]
Workflow for Cross-Reactivity Profiling
Caption: A tiered workflow for efficient cross-reactivity profiling.
Tier 1: Broad Panel Screening for Early Hazard Identification
The initial step involves screening the test compound at a single, high concentration (typically 1-10 µM) against a panel of targets associated with known ADRs.[2] Commercial services like Eurofins' SafetyScreen™ or WuXi's Mini Safety Panel offer curated lists of 44 to 47 targets.[1][2]
Objective: To cast a wide net and identify any significant off-target interactions that could represent a safety liability. A common threshold for a "hit" is >50% inhibition or stimulation in a binding or functional assay.
Targets Covered: These panels typically include a diverse set of proteins such as GPCRs (e.g., adrenergic, dopaminergic, muscarinic), ion channels (e.g., hERG, sodium channels), transporters (e.g., SERT, NET), and key enzymes (e.g., COX, PDE).[8][9]
Tier 2: Hit Confirmation, Potency Determination, and Functional Characterization
Any "hits" identified in Tier 1 must be validated. This stage is critical for lead optimization, as it helps build a structure-activity relationship (SAR) for both on-target and off-target effects.[8]
Objective: To confirm the initial hit, determine its potency (IC50/Ki), and understand its functional consequence (e.g., agonist, antagonist, inverse agonist, positive allosteric modulator).
Methodology:
Dose-Response Analysis: The compound is tested across a range of concentrations (e.g., 8-10 points) to generate a full dose-response curve and calculate a precise potency value.
Functional Assays: If the primary screen was a binding assay, follow-up functional assays (e.g., calcium flux for GPCRs, electrophysiology for ion channels) are essential to determine the compound's effect on target activity.
Part 3: Comparative Analysis - Context is Key
To properly interpret the cross-reactivity data, the test compound's profile must be compared against relevant benchmarks.
Comparator A (Structural Analog): (3-Chloro-5-methylpyridin-2-YL)methanamine. This hypothetical analog differs only by the halogen substituent (Chloro vs. Bromo). Comparing its off-target profile helps elucidate the specific contribution of the bromo group to any observed interactions, guiding future chemical modifications.
Comparator B (Functional Benchmark): Diphenhydramine. As a well-characterized HRH1 antagonist (our hypothetical primary target), this compound serves as a benchmark for on-target potency and provides a known off-target profile (e.g., potent anti-muscarinic activity) for comparison.
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison and decision-making.
Table 1: Hypothetical Cross-Reactivity Profile at 10 µM
Target Family
Target Name
Assay Type
(3-Bromo-5-methyl...) % Inhibition
Comparator A % Inhibition
Diphenhydramine % Inhibition
Primary Target
Histamine H1 (HRH1)
Binding
95%
92%
98%
GPCR
Dopamine D2 (DRD2)
Binding
48%
25%
15%
GPCR
Muscarinic M1
Binding
65%
60%
90%
Transporter
Serotonin (SERT)
Binding
72%
15%
35%
Ion Channel
hERG
Binding
12%
10%
28%
Enzyme
PDE4
Functional
5%
3%
Not Tested
Table 2: Potency (IC50, nM) for Confirmed Hits
Target Name
(3-Bromo-5-methyl...) IC50 (nM)
Comparator A IC50 (nM)
Diphenhydramine IC50 (nM)
Histamine H1 (HRH1)
25
35
15
Muscarinic M1
850
980
120
Serotonin (SERT)
1,200
>10,000
4,500
Interpretation:
Primary Activity Confirmed: The test compound is a potent HRH1 ligand (IC50 = 25 nM), comparable to the benchmark.
Key Off-Target Liabilities Identified: Significant interactions are observed at the Muscarinic M1 receptor and the Serotonin Transporter.
Selectivity Index: The selectivity for HRH1 over Muscarinic M1 is 34-fold (850 nM / 25 nM). The selectivity over SERT is 48-fold (1200 nM / 25 nM). This selectivity window is a critical parameter for predicting the therapeutic index.
SAR Insights: The bromo-substituent appears to introduce a significant liability at SERT compared to the chloro-analog (Comparator A), which is much cleaner at this target. This provides a clear direction for medicinal chemistry efforts: modify the bromo-position to improve selectivity.
Part 5: Detailed Experimental Protocols
Trustworthy data relies on robust and well-validated experimental protocols. Below are representative methods for assays commonly used in cross-reactivity panels.
Protocol 1: Radioligand Binding Assay for Histamine H1 Receptor (HRH1)
This protocol determines a compound's ability to displace a known radioactive ligand from the HRH1 receptor.
Materials:
HEK293 cells stably expressing human HRH1.
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
Compound Plating: Prepare serial dilutions of the test compound, Comparator A, and Diphenhydramine in assay buffer. Add 25 µL of each dilution to the wells of a 96-well plate.
Receptor Addition: Add 100 µL of HRH1 membrane preparation (containing ~10 µg protein) to each well.
Radioligand Addition: Add 25 µL of [³H]-pyrilamine (final concentration ~1 nM) to all wells.
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand.
Washing: Wash the filters 3 times with 300 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
Scintillation Counting: Dry the filter mats, place them in scintillation vials with 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis: Calculate percent inhibition relative to total binding (no competitor) and non-specific binding (10 µM Mepyramine). Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This protocol assesses the potential for drug-drug interactions by measuring inhibition of a key metabolic enzyme.
Materials:
Human liver microsomes (HLM) or recombinant CYP3A4 supersomes.
Phosphate buffer (100 mM, pH 7.4).
Substrate: Midazolam.
Cofactor: NADPH regenerating system.
Positive control inhibitor: Ketoconazole.
Acetonitrile with internal standard (e.g., deuterated midazolam) for reaction termination.
Procedure:
Pre-incubation: In a 96-well plate, combine 5 µL of test compound dilutions, 85 µL of buffer, and 5 µL of HLM/supersomes. Incubate for 10 minutes at 37°C.
Initiate Reaction: Add 5 µL of the NADPH regenerating system to initiate the metabolic reaction.
Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The time should be within the linear range of metabolite formation.
Terminate Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
Protein Precipitation: Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.
LC-MS/MS Analysis: Transfer the supernatant to a new plate. Analyze the formation of the midazolam metabolite (1-hydroxy-midazolam) relative to the internal standard using a validated LC-MS/MS method.
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The journey of a novel compound from discovery to a potential therapeutic is fraught with challenges, with safety-related failures being a primary cause of attrition. This guide has outlined a systematic, multi-tiered strategy for the early characterization of cross-reactivity and off-target effects, using the novel entity (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride as a practical example. By integrating predictive in silico methods with a phased approach to in vitro safety panel screening, researchers can make informed, data-driven decisions. This proactive de-risking strategy not only conserves resources but, more importantly, builds a comprehensive safety profile that is essential for selecting and developing drug candidates with the highest potential for success and the lowest risk of causing patient harm.
References
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website.[1]
WuXi AppTec. (n.d.). In vitro Safety Pharmacology Profiling. Retrieved from WuXi AppTec website.[2]
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website.[9]
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from OracleBio website.[10]
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website.[8]
Albert, V., & Jahic, M. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific.[11]
Gfeller, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH National Library of Medicine.[6]
BenchChem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Retrieved from BenchChem website.[13]
Gfeller, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.[7]
AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. Retrieved from AnaPath Services website.[14]
Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved from Precision For Medicine website.[15]
Smolecule. (2023). Buy pyridin-2-ylmethanamine | 3731-51-9. Retrieved from Smolecule website.[3]
HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from HistoTox Labs website.[16]
Wang, Y., et al. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. NIH National Library of Medicine.[4]
Fanger, C.M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.[17]
Gomaa, M.S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH National Library of Medicine.[5]
Bligh, S.W.A., et al. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. University of Westminster.
A Senior Application Scientist's Guide to the Identity Confirmation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride: An LC-MS Based Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, e...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experimentally grounded comparison of analytical techniques for verifying the identity of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a substituted pyridine derivative of interest in pharmaceutical synthesis. Our primary focus will be on the application of Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its sensitivity and specificity. We will also present a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a holistic perspective on the available analytical strategies.
The Analyte: (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Before delving into the analytical methodologies, a fundamental understanding of the target molecule is paramount.
Chemical Structure:
Table 1: Physicochemical Properties of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Property
Value
Source
Chemical Formula
C₇H₁₀BrClN₂
Molecular Weight
237.53 g/mol
CAS Number
1257535-42-4
Nature
A polar, basic compound, presented as a hydrochloride salt.
The presence of a basic primary amine and a pyridine nitrogen atom makes this molecule highly amenable to analysis by positive ion electrospray ionization mass spectrometry.[1]
LC-MS stands as a powerhouse in modern analytical chemistry, offering both separation of components in a mixture and their subsequent identification based on their mass-to-charge ratio (m/z).[2] For the identity confirmation of our target compound, an LC-MS method provides definitive molecular weight information and, with tandem MS (MS/MS), structural fragments that act as a molecular fingerprint.
Experimental Workflow for LC-MS Analysis
The following protocol is a robust starting point for the analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride. The causality behind each parameter selection is explained to empower the analyst to adapt the method as needed.
Diagram 1: LC-MS Experimental Workflow
Caption: A schematic of the LC-MS workflow for the analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
1. Sample Preparation:
Protocol: Accurately weigh and dissolve the (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride standard or sample in a 50:50 (v/v) mixture of methanol and water to a final concentration of approximately 1 mg/mL.[3] Vortex to ensure complete dissolution. Prior to injection, filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[4]
Rationale: The hydrochloride salt is expected to be readily soluble in polar protic solvents. A mixture of methanol and water is a common and effective solvent for a wide range of pharmaceutical compounds in reversed-phase LC-MS.[3] Filtration is a critical step to protect the longevity of the analytical column and instrumentation.[4]
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice.[5]
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes. The flow rate would be set to 0.4 mL/min.
Rationale: C18 columns are workhorses in pharmaceutical analysis, providing good retention for a broad range of compounds.[5] The polar nature of the analyte suggests that a reversed-phase method will provide adequate retention. The addition of formic acid to the mobile phase is crucial for several reasons: it protonates the amine and pyridine nitrogen, leading to better interaction with the stationary phase and improved peak shape.[6] It also provides a source of protons for efficient ionization in the ESI source.[1] A gradient elution is employed to ensure that the analyte is eluted as a sharp peak and to clean the column of any less polar impurities.
Expected Ion: The primary ion of interest will be the protonated molecule, [M+H]⁺. The molecular weight of the free base is 201.06 g/mol . Therefore, we expect to see a characteristic isotopic pattern for a bromine-containing compound centered at m/z 202.0 and 204.0 in an approximate 1:1 ratio.
Tandem MS (MS/MS): If further confirmation is required, the ion at m/z 202.0 can be isolated and fragmented to produce a characteristic fragmentation pattern.
Rationale: ESI is a "soft" ionization technique that is ideal for polar and ionizable molecules, minimizing in-source fragmentation and providing a clear molecular ion peak.[7] The basic nature of the analyte makes it highly susceptible to protonation in the positive ion mode.[1] The full scan will confirm the molecular weight, and the isotopic pattern of bromine provides a high degree of confidence in the elemental composition. MS/MS provides an additional layer of structural confirmation.
Comparative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive identity confirmation often benefits from orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the elucidation of molecular structure.[8] It provides detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride would be expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methylene protons of the methanamine group. The chemical shifts of the aromatic protons are particularly informative, with protons closer to the electron-withdrawing nitrogen atom appearing further downfield.[8][9]
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
Strengths: Unparalleled for detailed structural elucidation. Provides information on connectivity and stereochemistry.
Limitations: Requires a relatively pure and concentrated sample. Less sensitive than MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Methodology: Direct analysis of the amine hydrochloride salt by GC is challenging due to its low volatility.[10] Therefore, a derivatization step is typically required to convert the amine to a more volatile and thermally stable derivative. Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]
Strengths: Excellent separation efficiency for volatile compounds. Provides mass spectral data for identification.
Limitations: Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step which adds complexity to the sample preparation. Not suitable for non-volatile or thermally labile compounds.
Data Comparison and Interpretation
The following table summarizes the expected outcomes from each technique for the confirmation of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride identity.
Table 2: Comparison of Analytical Techniques for Identity Confirmation
Technique
Expected Key Data
Confidence in Identity
Throughput
Sample Requirements
LC-MS
Accurate mass of the protonated molecule ([M+H]⁺ at m/z 202.0/204.0) with the characteristic 1:1 bromine isotopic pattern. A single chromatographic peak at a specific retention time.
High
High
Low (µg to ng)
NMR
Characteristic chemical shifts and coupling constants for all protons and carbons, confirming the molecular structure and connectivity.
Very High
Low
High (mg) and pure
GC-MS
Mass spectrum of the derivatized compound, showing the expected molecular ion and fragmentation pattern. A single chromatographic peak for the derivatized analyte.
Moderate to High (dependent on derivatization efficiency)
Moderate
Low (µg), requires derivatization
Conclusion
For the routine and high-throughput confirmation of the identity of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, LC-MS is the method of choice . Its high sensitivity, specificity, and compatibility with the physicochemical properties of the analyte make it an efficient and reliable tool. The observation of the correct molecular weight with the characteristic bromine isotopic pattern provides a very high degree of confidence in the compound's identity.
NMR spectroscopy serves as the ultimate arbiter for absolute structural confirmation, particularly during initial synthesis and characterization. While it has lower throughput and requires more sample, the richness of the structural information it provides is unparalleled.
GC-MS , while a viable technique, is less direct for this analyte due to the necessity of derivatization. This additional sample preparation step can introduce variability and is generally less preferred when a direct method like LC-MS is available.
In a drug development setting, a pragmatic approach would involve initial, comprehensive characterization of a reference standard by NMR. Subsequent batches and in-process controls can then be rapidly and confidently confirmed using the developed LC-MS method, ensuring both the integrity of the research and the quality of the final product.
References
Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Retrieved from [Link]
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society, 657-660.
Kruve, A., Kaupmees, K., & Meija, J. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Journal of The American Society for Mass Spectrometry, 27(12), 2087–2095.
Wikipedia. (2023, December 19). Electrospray ionization. In Wikipedia. [Link]
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2015). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. [Link]
Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
International Journal of Innovative Science and Research Technology. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. [Link]
A Senior Application Scientist's Guide to the Quality Assessment of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical building blocks are paramount. The success of a multi-step synthesis or the validity of a biological scr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical building blocks are paramount. The success of a multi-step synthesis or the validity of a biological screen can hinge on the quality of a single starting material. This guide provides an in-depth analysis of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a substituted pyridine derivative of increasing interest in medicinal chemistry. We will dissect a typical Certificate of Analysis (CoA) for this compound, compare it with structurally similar alternatives, and provide the detailed experimental protocols necessary to verify its quality in your own laboratory.
The Critical Role of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[1][2] Their unique chemical properties, including their ability to act as hydrogen bond acceptors and their involvement in π-stacking interactions, make them privileged structures in drug design. The specific compound, (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, serves as a versatile intermediate, offering multiple reaction sites for further chemical elaboration. The bromo-substituent is ideal for cross-coupling reactions, the methyl group provides steric and electronic influence, and the primary amine is a key nucleophile for building more complex molecules.[3][4]
Deconstructing the Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis is the primary document attesting to a compound's quality. Let's examine a representative CoA for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and understand what each parameter signifies.
Table 1: Representative Certificate of Analysis for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
Parameter
Specification
Result
Method
Appearance
White to Off-White Solid
Conforms
Visual Inspection
Identity by ¹H NMR
Spectrum conforms to structure
Conforms
¹H NMR Spectroscopy
Identity by MS (ESI+)
m/z = 215.0/217.0 [M+H]⁺
Conforms
Mass Spectrometry
Purity by HPLC
≥ 95.0%
98.2%
HPLC (UV, 254 nm)
Solubility
Soluble in Water or Methanol
Conforms
Visual Inspection
Residual Solvents
As per ICH Q3C
Conforms
GC-HS
Expertise & Experience: The choice of analytical techniques is not arbitrary. ¹H NMR is the gold standard for structural elucidation of organic molecules, providing a fingerprint of the proton environment. Mass spectrometry confirms the molecular weight, including the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be seen at m/z 215 and 217 for the free base. HPLC is a robust quantitative method for assessing purity, separating the main compound from any potential impurities.
Comparative Analysis: Understanding the Alternatives
To fully appreciate the utility of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, it is instructive to compare it with structurally related compounds.
Table 2: Comparison of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride with Alternatives
Building block for complex molecules via amination and cross-coupling.
Similar to the target compound, but with an additional chloro-substituent that can also participate in certain reactions or sterically hinder others.
Precursor for the synthesis of more functionalized pyridines; lacks the nucleophilic amine handle.
Trustworthiness: The data presented in Table 2 is based on publicly available information for these compounds. The key differentiator for our target compound is the specific combination of the methyl group and the methanamine side chain. The methyl group can influence the reactivity of the pyridine ring through its electron-donating effect, while the primary amine provides a direct point for amide bond formation, reductive amination, and other key synthetic transformations. The chloro-analog offers a different electronic and steric profile, which may be advantageous in some synthetic contexts but disadvantageous in others.
Experimental Protocols for Quality Verification
To ensure the material you have procured meets the required specifications, you can perform the following validated analytical procedures.
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of incoming chemical reagents like (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride.
Caption: Quality Control Workflow for Incoming Reagents.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To quantify the purity of the compound and identify any impurities.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A: 0.1% Trifluoroacetic acid (TFA) in Water
B: 0.1% TFA in Acetonitrile
Procedure:
Prepare a sample solution of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride in methanol at a concentration of approximately 1 mg/mL.
Set the column temperature to 30 °C.
Set the UV detector to 254 nm.
Inject 10 µL of the sample solution.
Run a gradient elution as follows:
Time (min)
%A
%B
0
95
5
20
5
95
25
5
95
26
95
5
30
95
5
Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the compound.
Instrumentation:
NMR spectrometer (e.g., 400 MHz)
Procedure:
Dissolve approximately 5-10 mg of the sample in 0.7 mL of Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O).
Transfer the solution to an NMR tube.
Acquire a ¹H NMR spectrum.
Expected Chemical Shifts (δ) in CD₃OD (Predicted):
~8.3 ppm (s, 1H, pyridine-H)
~7.8 ppm (s, 1H, pyridine-H)
~4.2 ppm (s, 2H, CH₂-NH₂)
~2.4 ppm (s, 3H, CH₃)
The amine protons may be broad or exchange with the solvent.
Mass Spectrometry for Molecular Weight Verification
Objective: To confirm the molecular weight of the compound.
Instrumentation:
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol.
Infuse the solution into the ESI source in positive ion mode.
Acquire the mass spectrum.
Expected Result: A pair of peaks at m/z values of approximately 215.0 and 217.0, corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively, in a roughly 1:1 intensity ratio.
Structural Comparison and Significance
The following diagram illustrates the structural relationship between the target compound and its alternatives.
A Researcher's Guide to the Safe Disposal of (3-Bromo-5-methylpyridin-2-YL)methanamine Hydrochloride
For the diligent researcher engaged in the complex world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science itself. This guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher engaged in the complex world of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a halogenated pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety procedures.
Hazard Identification and Risk Assessment: Understanding the Compound
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a compound that demands careful handling due to its chemical structure. As a brominated pyridine, it is classified as a halogenated organic compound. The presence of the amine hydrochloride group imparts acidic properties in aqueous solution.
Primary Hazards:
Corrosivity: As an amine hydrochloride, it can be corrosive, particularly in the presence of moisture.
Toxicity: While specific toxicological data for this compound is not extensively published, structurally similar compounds exhibit skin and eye irritation, and may cause respiratory irritation. It is prudent to handle it as a potentially toxic substance.
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Improper disposal can lead to long-term ecological damage.
Thermal Decomposition Hazards: The thermal decomposition of brominated compounds can release hazardous gases, including hydrogen bromide and oxides of nitrogen.
The Core Disposal Principle: Professional Incineration
The primary and most critical step in the disposal of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is to engage a licensed professional chemical waste disposal service.[1][2][3][4] These services are equipped with high-temperature incinerators that include afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[5][6] This is the most environmentally responsible and regulatory-compliant method for the final disposition of this type of chemical waste.
On-Site Waste Management: A Step-by-Step Protocol
Before the waste is collected by a professional service, it must be managed safely and compliantly within the laboratory.
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe laboratory waste management.
Designated Waste Container: Establish a dedicated and clearly labeled waste container for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride and other halogenated organic waste.
Avoid Commingling: Never mix halogenated waste with non-halogenated waste. This is crucial for both safety and cost-effective disposal.
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong bases to prevent potentially violent reactions. A chemical compatibility chart should be consulted for specific guidance.[7][8]
Step 2: Container Selection and Labeling
The choice of container and its labeling are vital for preventing leaks and ensuring clear communication of the hazard.
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[8][9] Ensure the container material is compatible with halogenated amines.
Labeling: The waste container must be labeled clearly and accurately from the moment the first drop of waste is added. The label should include:
The words "Hazardous Waste"
The full chemical name: "(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride"
The specific hazards (e.g., Corrosive, Toxic)
The date of accumulation
The name and contact information of the responsible researcher or lab supervisor
Step 3: Safe Storage
Proper storage of the waste container is essential to prevent accidents and exposure.
Designated Storage Area: Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area within the laboratory.
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.
Storage Conditions: Keep the container away from heat sources and direct sunlight.
The Question of Neutralization: A Cautious Consideration
In some contexts, the neutralization of acidic or basic waste is a preliminary step before disposal. For an amine hydrochloride, this would involve the addition of a weak base (e.g., sodium bicarbonate, sodium carbonate) to generate the "free amine" form.
While theoretically possible, neutralization of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride prior to professional disposal is not recommended without a thorough, substance-specific risk assessment.
Causality Behind this Recommendation:
Unknown Hazards of the Free Amine: The toxicological and reactivity properties of the free amine, (3-Bromo-5-methylpyridin-2-YL)methanamine, are not well-documented. The neutralization process could potentially create a substance with different or increased hazards.
Exothermic Reaction: The neutralization reaction can be exothermic, generating heat. If not performed carefully in a controlled manner, it could lead to a dangerous rise in temperature and pressure within the waste container.
Professional Expertise: Licensed waste disposal facilities are equipped to handle acidic and halogenated waste streams directly. Attempting pre-treatment in the lab introduces unnecessary risks and may not be required by the disposal company.
Should a specific scenario necessitate neutralization, it must be conducted with extreme caution, on a small scale, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a certified chemical fume hood.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill:
Small Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
A Senior Application Scientist's Guide to Handling (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, the unique reactivity and potential bioactivity of these molecules demand a commensurate lev...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, the unique reactivity and potential bioactivity of these molecules demand a commensurate level of safety and handling precision. This guide provides an in-depth operational and safety framework for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, a compound whose structure—a brominated pyridine ring coupled with a methanamine hydrochloride salt—suggests a specific hazard profile that must be rigorously managed. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Profile: A Synthesis of Structural Analogs
Direct, comprehensive toxicological data for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is not extensively published. Therefore, a conservative hazard assessment is derived from Safety Data Sheets (SDS) of structurally similar compounds, including other brominated pyridine and amine hydrochloride derivatives.[1][2][3][4][5]
The primary hazards are identified as:
Acute Toxicity : Harmful if swallowed or in contact with skin.[2][3]
Skin Corrosion/Irritation : Causes skin irritation.[2][3][4] Prolonged contact may lead to chemical burns.
Serious Eye Damage/Irritation : Causes serious eye irritation, with the potential for severe damage if not addressed immediately.[2][3][4]
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]
Hazardous Combustion Products : During a fire, this compound can decompose to release toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[1]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any personal protective equipment is selected, the work environment must be engineered for safety. PPE is the last line of defense, not the first.
Engineering Controls : All handling of (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, from weighing the solid to preparing solutions and running reactions, must be conducted in a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical ventilation to prevent inhalation of dust or vapors.[6][7] An accessible safety shower and eyewash station are mandatory in the immediate work area.[8]
Administrative Controls : Develop a site-specific Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on this SOP and the specific hazards of the chemical class. Work areas should be clearly demarcated, and access restricted during handling operations. Never work alone when handling hazardous materials.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transfer of Solids
Chemical safety goggles with side shields AND a face shield.
Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile base layer, Butyl rubber outer layer).
Chemical-resistant lab coat (fully fastened), long pants, and closed-toe shoes.
Recommended: NIOSH-approved N95 respirator to prevent inhalation of fine dust.
Solution Preparation/Transfers
Chemical safety goggles with side shields. Face shield recommended.
Double-gloving with compatible chemical-resistant gloves.
Chemical-resistant lab coat or apron over a lab coat.
Not typically required if performed in a certified fume hood with proper technique.
Running Reactions/Workup
Chemical safety goggles with side shields.
Double-gloving with compatible chemical-resistant gloves.
Chemical-resistant lab coat.
Not typically required if the apparatus is contained within a certified fume hood.
Causality Behind PPE Choices:
Eye Protection : The hydrochloride salt form increases water solubility, posing a significant splash hazard to the eyes. Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face, especially when handling the solid powder which can become airborne.[9]
Hand Protection : Amines and halogenated compounds can be readily absorbed through the skin.[10][11] Double-gloving provides redundancy. If the outer glove is compromised, the inner glove offers temporary protection while the outer is safely removed and replaced. Always inspect gloves for tears or pinholes before use and use proper removal techniques to avoid contaminating your skin.[2][8]
Respiratory Protection : While a fume hood is the primary control, weighing and transferring fine powders can generate dust that may escape the immediate capture zone of the hood. An N95 respirator provides an effective barrier against inhaling these particulates. For higher-risk scenarios, such as large-scale transfers or spill cleanup, a half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges may be necessary.[1][12]
Operational Plan: A Step-by-Step Handling Workflow
This protocol outlines the procedural steps for safely handling the compound from receipt to use.
Preparation :
Cordon off the work area (fume hood).
Assemble all necessary equipment (spatulas, glassware, solvents, waste containers).
Ensure the safety shower and eyewash are unobstructed.
Don all required PPE as specified in the table above.
Weighing the Solid :
Perform this task in the fume hood on a draft shield or weighing enclosure if available.
Carefully open the container. Avoid creating dust clouds.
Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.
Close the primary container immediately after weighing.
Dissolution :
Add solvent to the vessel containing the solid slowly to avoid splashing.
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
Post-Handling Decontamination :
Wipe down the spatula, weigh boat, and any contaminated surfaces with an appropriate solvent (e.g., isopropanol), treating the wipes as hazardous waste.
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
Remove the lab coat and inner gloves, disposing of the gloves.
Wash hands and forearms thoroughly with soap and water.[3][10]
Caption: Workflow for handling (3-Bromo-5-methylpyridin-2-YL)methanamine HCl.
Emergency Response Plan
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
Spill Cleanup :
Evacuate the immediate area and alert personnel.
If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.
For a small spill inside a fume hood, wear appropriate PPE (including respiratory protection).
Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
Decontaminate the spill area thoroughly.
Disposal Plan: Managing Halogenated Waste
Due to the presence of bromine, all waste generated from handling this compound is classified as halogenated organic waste .
Liquid Waste : Unused solutions and reaction mixtures.
Container Management : Keep waste containers closed at all times, except when adding waste. Store them in a secondary containment bin within a ventilated area, away from incompatible materials.[11]
Final Disposal : Disposal must be conducted through a licensed hazardous waste management company.[1][13] The primary disposal method for such compounds is high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting HBr and HCl gases.[13] Never dispose of this chemical down the drain, as it can harm aquatic life and damage wastewater treatment systems.[8][14]
By adhering to this comprehensive guide, researchers can confidently and safely handle (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride, ensuring personal safety and environmental integrity while advancing their critical scientific work.
References
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